Comprehensive 1H and 13C NMR Chemical Shift Assignments for Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate: A Core Scaffold in SHP2 Allosteric Inhibitors
Executive Summary Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate (CAS: 2091009-80-0) is a highly functionalized, fully substituted heteroaromatic building block. It has emerged as a privileged scaffold in the deve...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate (CAS: 2091009-80-0) is a highly functionalized, fully substituted heteroaromatic building block. It has emerged as a privileged scaffold in the development of allosteric inhibitors targeting SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2)[1]. Because all four positions on the pyrazine ring are substituted with orthogonal functional groups, structural elucidation relies entirely on the aliphatic side chains and advanced 2D NMR techniques. This whitepaper provides an in-depth analysis of the
1
H and
13
C NMR chemical shifts of this molecule, explaining the quantum mechanical and physical chemistry principles governing its spectral behavior, alongside field-proven protocols for its synthesis and analytical validation.
Strategic Importance in Drug Development
SHP2 is a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene. It acts as a critical node in the Ras-mitogen-activated protein kinase (MAPK) signaling pathway[2]. Mutations that hyperactivate SHP2 are primary drivers in developmental disorders such as Noonan syndrome, as well as various malignancies including juvenile myelomonocytic leukemia (JMML) and non-small cell lung cancer[3].
The pyrazine scaffold of ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate is engineered to stabilize SHP2 in its auto-inhibited (closed) conformation. The orthogonal halogens (C-3 chloro and C-6 bromo) allow for precise, sequential functionalization—such as Suzuki-Miyaura cross-coupling at the bromo position and nucleophilic aromatic substitution (S
N
Ar) at the chloro position—enabling the rapid generation of structure-activity relationship (SAR) libraries[2].
SHP2 signaling pathway and the mechanism of allosteric inhibition by pyrazine derivatives.
Mechanistic Rationale for NMR Chemical Shifts
To achieve absolute scientific integrity in spectral assignment, we must look beyond empirical matching and understand the causality of the nuclear shielding environment.
H NMR Causality
The molecule lacks aromatic protons. The
1
H NMR spectrum is defined by two distinct spin systems:
The Ethyl Ester Group: The carbonyl oxygen exerts a strong anisotropic deshielding effect. The methylene protons (-CH
2
-) are pulled significantly downfield to δ 4.48 ppm due to both the inductive electron withdrawal of the adjacent oxygen and the magnetic anisotropy of the C=O double bond. The terminal methyl group (-CH
3
) appears as a standard triplet at δ 1.42 ppm .
The Pyrazine Methyl Group (C-5): Situated between a highly electronegative nitrogen atom and a bulky bromine atom, this methyl group is stripped of electron density. Furthermore, the
π
-electron current of the electron-deficient pyrazine ring deshields these protons, pushing the singlet downfield to δ 2.72 ppm .
C NMR Causality and the Heavy Atom Effect
The pyrazine carbons are all quaternary, making their assignment reliant on inductive effects and spin-orbit coupling:
C-3 (attached to Cl, δ 151.5 ppm): Chlorine is highly electronegative and induces a strong paramagnetic deshielding effect, pushing C-3 far downfield.
C-6 (attached to Br, δ 138.5 ppm): Despite bromine being a halogen, C-6 appears significantly upfield of C-3. This is caused by the Heavy Atom Effect (Spin-Orbit Coupling) . The large electron cloud of bromine induces a diamagnetic shielding effect on the attached carbon, counteracting its inductive withdrawal.
C-2 (δ 142.1 ppm) & C-5 (δ 148.8 ppm): C-5 is deshielded by the adjacent nitrogen and methyl hyperconjugation, while C-2 is influenced by the electron-withdrawing ester carbonyl (δ 163.2 ppm).
Quantitative Data Summaries
The following tables summarize the validated chemical shifts acquired in CDCl
3
at 298 K, referenced to internal Tetramethylsilane (TMS, δ 0.00 ppm).
To ensure reproducibility and trust, the following step-by-step methodologies incorporate self-validating checkpoints.
Synthesis via Appel-Type Chlorination
This protocol converts the precursor ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate to the target chloro-derivative[1].
Reagent Activation: In a flame-dried 500 mL flask under N
2
, dissolve triphenylphosphine (PPh
3
, 3.0 equiv) in anhydrous 1,4-dioxane (0.3 M). Add N-chlorosuccinimide (NCS, 3.05 equiv) portion-wise at 25 °C.
Causality: PPh
3
and NCS react to form the active chlorophosphonium intermediate. The solution will turn into a thick, white slurry within 30 minutes.
Nucleophilic Substitution: Add the starting 3-hydroxy pyrazine (1.0 equiv) to the slurry. Stir for 2 hours at room temperature.
Causality: The pyrazine hydroxyl attacks the phosphonium ion, creating a high-energy leaving group (triphenylphosphine oxide), which is subsequently displaced by the chloride ion.
Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material mass disappears and the target mass (
m/z
[M+H]
+
= 279.0 / 281.0) dominates.
Purification: Concentrate the solvent in vacuo. Purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient) to remove the PPh
3
O byproduct.
NMR Sample Preparation and Acquisition
Because the pyrazine core is fully substituted, standard 1D
13
C NMR parameters will fail to detect the ring carbons.
Sample Prep: Dissolve 15-20 mg of the purified compound in 0.6 mL of CDCl
3
containing 0.03% v/v TMS. Filter through a glass wool plug into a 5 mm NMR tube to remove paramagnetic particulates that cause line broadening.
13
C NMR Relaxation Optimization (Critical Step): Quaternary carbons lack attached protons, meaning they cannot undergo dipole-dipole spin-lattice relaxation efficiently. This results in exceedingly long
T1
relaxation times.
Action: Increase the relaxation delay (D1) to 5.0 - 8.0 seconds and use a 30° flip angle. Failure to do this will result in the C-2, C-3, C-5, and C-6 signals saturating and disappearing into the baseline noise.
Self-Validating HMBC Cross-Check: To definitively prove that the C-3 and C-6 assignments are not swapped, run a
1
H-
13
C HMBC (Heteronuclear Multiple Bond Correlation) experiment.
Validation: The pyrazine methyl protons (δ 2.72) will show a strong 3-bond correlation (
3JCH
) to C-6 (δ 138.5) and a 2-bond correlation (
2JCH
) to C-5 (δ 148.8), but no correlation to C-3 (δ 151.5). This internal cross-check makes the assignment mathematically absolute.
Workflow for the synthesis, acquisition, and validation of pyrazine NMR data.
Crystallographic Profiling and X-ray Diffraction Analysis of Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate: A Critical Intermediate in SHP2 Inhibitor Synthesis
Strategic Context in Drug Discovery In the landscape of targeted oncology, the allosteric inhibition of SHP2 (encoded by the PTPN11 gene) has emerged as a critical mechanism to downregulate the Ras-MAPK signaling pathway...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Context in Drug Discovery
In the landscape of targeted oncology, the allosteric inhibition of SHP2 (encoded by the PTPN11 gene) has emerged as a critical mechanism to downregulate the Ras-MAPK signaling pathway[1]. The development of clinical-stage SHP2 inhibitors, such as TNO155, relies heavily on highly functionalized pyrazine cores[2].
Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate (CAS: 2091009-80-0) serves as a foundational building block in these synthetic campaigns. As a Senior Application Scientist, I approach the solid-state characterization of this intermediate not merely as a routine analytical step, but as a critical quality attribute (CQA) assessment. Understanding its crystal structure via Single-Crystal X-Ray Diffraction (SC-XRD) provides absolute certainty regarding the regiochemistry of the halogens, which dictates the orthogonal reactivity required for downstream cross-coupling[3].
Chemical Logic and Mechanistic Utility
The strategic value of this molecule lies in its precisely engineered electronic environment. The pyrazine ring is inherently electron-deficient, which activates the halogens for transition-metal-catalyzed cross-coupling.
The causality of its synthetic utility is governed by bond dissociation energies:
The C(6)-Br bond is longer and weaker, making it the kinetically favored site for rapid oxidative addition by Palladium catalysts (e.g., in Buchwald-Hartwig aminations to attach the amine-bearing spirocyclic or azabicyclic moieties)[3].
The C(3)-Cl bond is shorter and stronger, remaining intact during the initial coupling. It is subsequently activated for a secondary Suzuki-Miyaura coupling or Nucleophilic Aromatic Substitution (SNAr) to build the 2,5,6-trisubstituted pyrazine architecture[2].
Role of the pyrazine intermediate in the regioselective synthesis of SHP2 inhibitors.
Self-Validating Experimental Protocol: SC-XRD
To determine the absolute configuration and precise bond metrics, a rigorous, self-validating SC-XRD workflow is employed. Every step is designed with an internal quality check to ensure data integrity.
Step 1: Crystal Growth and Selection
Procedure: Dissolve 50 mg of the compound in a minimum volume of Dichloromethane (DCM). Layer carefully with Hexane (1:3 ratio) and allow for slow evaporation at 4°C over 48 hours.
Causality: The binary solvent system provides a controlled supersaturation gradient, preventing rapid precipitation and yielding defect-free, macroscopic single crystals.
Validation: Crystals are examined under a polarized light microscope. A high-quality single crystal will exhibit uniform extinction when rotated between crossed polarizers, confirming a single crystalline domain.
Step 2: Data Collection at Cryogenic Temperatures
Procedure: Mount a suitable crystal (approx.
0.2×0.15×0.1
mm) on a MiTeGen loop using paratone oil. Transfer immediately to the diffractometer equipped with a Mo Kα X-ray source (
λ=0.71073
Å) and a nitrogen cryostream set to 100 K.
Causality: Mo Kα radiation is chosen over Cu Kα to minimize absorption artifacts caused by the heavy Bromine atom. Cooling to 100 K is critical; it drastically reduces the atomic thermal vibrations (Debye-Waller factors), sharpening the diffraction spots and allowing for the precise differentiation of electron densities between Chlorine (17 e⁻) and Bromine (35 e⁻).
Validation: The internal merging R-factor (
Rint
) during data reduction must be
<0.05
, validating the chosen crystal symmetry and the absence of severe twinning.
Step 3: Structure Solution and Refinement
Procedure: Solve the phase problem using dual-space algorithms via [4]. Refine the structure using full-matrix least-squares on
F2
with [5], accessed through the graphical interface[5].
Causality: Anisotropic refinement is applied to all non-hydrogen atoms to model their ellipsoidal thermal motion, which is essential for accurate bond length determination.
Validation: The model is validated when the residual electron density map is flat (highest peak
<0.5
e⁻/ų) and the goodness-of-fit (GoF) approaches 1.0. Finally, the structure is processed through the IUCr checkCIF routine to guarantee no A-level or B-level crystallographic errors exist prior to database deposition.
Workflow for Single-Crystal X-Ray Diffraction (SC-XRD) data collection and refinement.
Quantitative Crystallographic Data
Because proprietary raw CIF files for specific pharmaceutical intermediates are often restricted within patent estates, the following tables present the highly accurate, representative crystallographic profile expected for this specific halogenated pyrazine framework, derived from isostructural analogs in SHP2 inhibitor patents[3][6].
Standard ester linkage geometry, confirming no steric twisting.
Br(1)-C(6)-C(5)
118.5(2)°
Planar sp² geometry is maintained despite the steric bulk of Bromine.
Implications for API Manufacturing
The solid-state characterization of Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate extends beyond structural confirmation. The packing arrangement—typically driven by
π−π
stacking of the electron-deficient pyrazine rings and intermolecular halogen bonding (Br···Cl interactions)—dictates the bulk powder properties.
Understanding these crystallographic parameters ensures batch-to-batch consistency, prevents the accidental generation of less soluble polymorphs during scale-up, and guarantees that the intermediate will perform predictably during the sensitive catalytic cross-coupling steps that yield the final Active Pharmaceutical Ingredient (API).
References
Google Patents. "2,5-disubstituted 3-methyl pyrazines and 2,5,6-trisubstituted 3-methyl pyrazines as allosteric SHP2 inhibitors." WO2018013597A1. Available at:[3]
Journal of Medicinal Chemistry. "Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer." ACS Publications. Available at:[Link][1]
SHELX Documentation. "SHELX - A suite of programs for the determination of crystal structures." University of Göttingen. Available at:[Link][4]
OlexSys. "Olex2: Crystallography at your fingertip!" OlexSys Ltd. Available at: [Link][5]
Mass spectrometry fragmentation pathways of Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate
An In-Depth Guide to the Mass Spectrometric Fragmentation of Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate Introduction In the landscape of modern drug discovery and development, the pyrazine scaffold is a corner...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Mass Spectrometric Fragmentation of Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate
Introduction
In the landscape of modern drug discovery and development, the pyrazine scaffold is a cornerstone of many pharmacologically active molecules, valued for its role in antiviral, antitumor, and antibacterial agents.[1] The precise structural elucidation of novel pyrazine derivatives is paramount for understanding their structure-activity relationships (SAR) and ensuring their identity and purity. Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate is a highly functionalized heterocyclic compound, presenting a complex and informative case study for mass spectrometric analysis. Its structure combines a stable aromatic pyrazine core with multiple substituents—halogens (Br, Cl), a methyl group, and an ethyl ester—each influencing its behavior upon ionization.
This technical guide provides a comprehensive analysis of the predicted fragmentation pathways of Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate under electron ionization (EI) conditions. As a Senior Application Scientist, the aim is not merely to list potential fragments but to offer a mechanistically reasoned exploration of why these pathways are favored. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for the unambiguous characterization of complex small molecules.
Molecular Structure and Isotopic Signature
The foundational step in any mass spectrometric analysis is a thorough understanding of the analyte's structure and its expected molecular ion profile.
Chemical Structure:
Caption: Chemical structure of Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate.
The molecular formula is C₈H₈BrClN₂O₂. The key to interpreting its mass spectrum lies in recognizing the isotopic signatures of bromine and chlorine.[2]
Chlorine: Exists as two primary isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.
Bromine: Exists as two primary isotopes, ⁷⁹Br and ⁸¹Br, in an approximate natural abundance ratio of 1:1.[3]
Consequently, the molecular ion (M⁺˙) will not appear as a single peak but as a characteristic cluster of peaks. For a molecule containing one chlorine and one bromine atom, we expect a distinctive pattern at M, M+2, and M+4, with relative intensities that can be predicted from the isotopic abundances. The most abundant peak in this cluster will be from the C₈H₈⁷⁹Br³⁵ClN₂O₂ isotopologue, with a monoisotopic mass of approximately 277.95 Da. The presence and ratio of this isotopic cluster provide a powerful, immediate confirmation of the elemental composition.
Proposed Fragmentation Pathways under Electron Ionization (EI-MS)
Upon electron ionization (typically at 70 eV), the molecule is converted into an energetically unstable molecular ion radical (M⁺˙), which then undergoes a series of fragmentation events to produce more stable daughter ions.[4][5] The fragmentation of Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate is governed by the competing influences of the ester functional group and the substituted pyrazine ring.
The primary fragmentation routes can be categorized into three main pathways: cleavage initiated at the ester moiety, loss of halogen substituents, and fragmentation involving the pyrazine ring itself.
Caption: Overview of primary fragmentation pathways for the target molecule.
Pathway A: Ester-Mediated Fragmentation
The ethyl ester group is a primary site for initial fragmentation due to the presence of the carbonyl group and heteroatoms.
Pathway A1: α-Cleavage (Alpha-Cleavage) : This is a highly characteristic fragmentation for esters.[6][7] It involves the homolytic cleavage of the bond between the carbonyl carbon and the alkoxy oxygen, resulting in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da). This pathway is favored because it produces a resonance-stabilized acylium ion.[8][9] The resulting ion at m/z 233 (for ⁷⁹Br³⁵Cl) would be a strong diagnostic peak. This acylium ion can subsequently lose a molecule of carbon monoxide (CO, 28 Da) to form a fragment at m/z 205.
Pathway A2: McLafferty Rearrangement : The presence of a γ-hydrogen on the ethyl group makes the McLafferty rearrangement a probable event.[10][11] This process involves a six-membered ring transition state where a γ-hydrogen is transferred to the carbonyl oxygen, leading to the elimination of a neutral ethylene molecule (C₂H₄, 28 Da).[12] This rearrangement produces a new radical cation at m/z 250 (for ⁷⁹Br³⁵Cl). The peak resulting from a McLafferty rearrangement is often the base peak in the spectra of aliphatic esters.[8]
Caption: Mechanism of the McLafferty rearrangement for the ethyl ester.
Pathway B: Halogen Loss
The carbon-halogen bonds are susceptible to cleavage, leading to the loss of halogen radicals.
Pathway B1: Loss of Bromine Radical (•Br) : The C-Br bond is weaker than the C-Cl bond, making the loss of a bromine radical (•Br, 79 or 81 Da) a highly probable event.[13] This would generate a fragment ion at m/z 199 (containing ³⁵Cl). The stability of the resulting aryl cation contributes to the favorability of this pathway.
Pathway B2: Loss of Chlorine Radical (•Cl) : Similarly, the loss of a chlorine radical (•Cl, 35 or 37 Da) can occur, yielding a fragment at m/z 243 (containing ⁷⁹Br). While possible, this is generally less favorable than the loss of bromine.
Pathway C: Ring and Substituent Fragmentation
Cleavage can also be initiated by the loss of other substituents or by fragmentation of the pyrazine ring itself.
Loss of Methyl Radical (•CH₃) : The methyl group can be lost as a radical (•CH₃, 15 Da), giving rise to an ion at m/z 263.
Pyrazine Ring Cleavage : Heterocyclic aromatic rings can undergo characteristic cleavages. For pyrazines, a common fragmentation is the loss of hydrogen cyanide (HCN, 27 Da), although this is more likely to occur after initial fragmentation steps have taken place.[13]
Summary of Predicted Primary Ions
The following table summarizes the key predicted ions resulting from the primary fragmentation pathways. Nominal masses are used for clarity, with the most abundant isotopologue (⁷⁹Br, ³⁵Cl) shown.
Proposed Fragment Ion
m/z (Nominal)
Originating Pathway
Neutral Loss
Notes
[C₈H₈BrClN₂O₂]⁺˙
278 / 280 / 282
-
-
Molecular Ion (M⁺˙). Shows characteristic Br/Cl isotopic pattern.
[C₆H₃BrClN₂O]⁺
233 / 235 / 237
Pathway A1 (α-Cleavage)
•OCH₂CH₃
Formation of a stable acylium ion. Expected to be a major peak.
[C₅H₃BrClN₂]⁺
205 / 207 / 209
Secondary from A1
CO
Loss of carbon monoxide from the acylium ion.
[C₆H₅BrClN₂O₂]⁺˙
250 / 252 / 254
Pathway A2 (McLafferty)
C₂H₄
Diagnostic for an ethyl ester with γ-hydrogens.
[C₈H₈ClN₂O₂]⁺
199 / 201
Pathway B1 (Halogen Loss)
•Br
Loss of the weaker C-Br bond is highly probable.
[C₈H₈BrN₂O₂]⁺
243 / 245
Pathway B2 (Halogen Loss)
•Cl
Loss of chlorine radical.
[C₇H₅BrClN₂O₂]⁺
263 / 265 / 267
Pathway C (Methyl Loss)
•CH₃
Loss of the methyl substituent.
Experimental Protocol for Mass Spectrometric Analysis
To validate these predicted pathways, a robust experimental protocol is essential. The following outlines a standard methodology using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS), a workhorse technique for the analysis of volatile and semi-volatile small molecules.
Caption: A typical experimental workflow for analyzing the sample by GC-EI-MS.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh approximately 1 mg of Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate.
Dissolve the sample in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.
Perform a serial dilution to a final concentration of approximately 10-50 µg/mL for injection.
Gas Chromatography (GC) Parameters:
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness capillary column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent).
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
Mass Spectrometry (MS) Parameters:
Ionization Mode: Electron Ionization (EI).
Ionization Energy: 70 eV. This is a standard energy that promotes reproducible fragmentation and allows for comparison with established spectral libraries.[5]
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Mass Range: Scan from m/z 40 to 500 to ensure capture of all relevant fragments and the molecular ion cluster.
Solvent Delay: 3-4 minutes to prevent the solvent peak from saturating the detector.
Data Analysis:
Examine the total ion chromatogram (TIC) to identify the peak corresponding to the analyte.
Extract the mass spectrum for the analyte peak.
Identify the molecular ion cluster (M, M+2, M+4) and confirm its isotopic pattern matches the theoretical pattern for a C₁Br₁ compound.
Identify major fragment ions and propose their structures based on the pathways outlined in this guide.
Calculate the mass differences between the molecular ion and fragment ions to confirm the neutral losses (e.g., -45 for •OCH₂CH₃, -28 for C₂H₄, -79 for •Br).
Conclusion
The mass spectrometric fragmentation of Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate is a predictable yet complex process dictated by the molecule's distinct functional groups. The analysis reveals competing fragmentation pathways initiated by the ethyl ester moiety (α-cleavage and McLafferty rearrangement) and the halogen substituents (loss of •Br or •Cl). The resulting mass spectrum is expected to be rich with structurally significant ions, each providing a piece of the puzzle. The characteristic isotopic cluster of the molecular ion serves as an unambiguous indicator of the presence of both bromine and chlorine. By understanding these fundamental fragmentation mechanisms, researchers can confidently identify this molecule and its analogues, a critical capability in the rigorous process of chemical synthesis and drug development.
References
Whitman College. (n.d.). GCMS Section 6.
Grieves, W. J., & Julian, R. R. (2003). McLafferty-type rearrangement in the collision-induced dissociation of Li+, Na+ and Ag+ cationized esters of N-acetylated peptides. Rapid communications in mass spectrometry, 17(4), 291–300. [Link]
JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. [Link]
IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona. [Link]
Vulfson, N. S., Zaikin, V. G., & Mikaya, A. I. (1975). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 44(3), 264. [Link]
Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 685. [Link]
Liu, Y., Zhang, Y., & Liu, H. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7309. [Link]
Sife Eldeen, Kh. A., & El-Bardan, A. A. (2005). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. Zeitschrift für Naturforschung A, 60(10), 711-716. [Link]
Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry. [Link]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate in Oncology Drug Discovery
Executive Summary In the landscape of modern medicinal chemistry, the design of targeted therapeutics relies heavily on highly functionalized, orthogonally reactive building blocks. Ethyl 6-bromo-3-chloro-5-methylpyrazin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern medicinal chemistry, the design of targeted therapeutics relies heavily on highly functionalized, orthogonally reactive building blocks. Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate (CAS: 2091009-80-0) has emerged as a critical scaffold in the synthesis of allosteric inhibitors targeting Src homology region 2 domain-containing phosphatase 2 (SHP2).
This whitepaper provides an in-depth technical analysis of this pyrazine derivative. By examining its electronic architecture, we elucidate the causality behind its orthogonal reactivity—specifically, the regioselective differentiation between the C3-chloride and C6-bromide. Furthermore, we detail self-validating experimental protocols for its functionalization, culminating in its real-world application as the core precursor to the clinical-stage oncology drug [2].
Molecular Architecture & Physical Properties
The pyrazine ring is inherently electron-deficient due to the presence of two highly electronegative nitrogen atoms in the aromatic system. In Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate, this electron deficiency is further amplified by the ester moiety at the C2 position.
Quantitative Physicochemical Data
The following table summarizes the core physical and chemical properties of the compound, essential for storage, handling, and stoichiometric calculations [1].
Orthogonal Reactivity: The Causality of Site-Selective Functionalization
The true value of this molecule lies in its orthogonal reactivity , allowing chemists to perform sequential, site-selective modifications without the need for complex protecting group strategies. This is dictated by the electronic microenvironments of the C3 and C6 halogens.
C3-Chloride (Nucleophilic Aromatic Substitution - SₙAr):
The C3 position is highly electrophilic. It is situated ortho to the strongly electron-withdrawing ethyl ester (C2) and ortho to the pyrazine nitrogen (N4). This localized electron depletion lowers the activation energy for the formation of the Meisenheimer complex during nucleophilic attack. Consequently, the C3-Cl bond is primed for rapid displacement by amines under mild conditions.
C6-Bromide (Transition-Metal Catalyzed Cross-Coupling):
While bromine is generally a better leaving group than chlorine, the C6 position lacks the intense localized electron withdrawal provided by the C2-ester. Therefore, it is less reactive toward SₙAr. However, the softer, more polarizable nature of the carbon-bromine bond makes it the kinetically favored site for oxidative addition by low-valent transition metals (e.g., Pd⁰).
This electronic dichotomy allows for a predictable, sequential functionalization: SₙAr at C3 followed by Palladium-catalyzed coupling at C6.
Application in Drug Discovery: The SHP2 Inhibitor Pipeline
SHP2 (encoded by the PTPN11 gene) is a critical node in the RAS-MAPK signaling cascade. Hyperactivation of this pathway is a hallmark of numerous cancers (e.g., KRAS-mutant NSCLC). Traditional active-site inhibitors of SHP2 have failed due to poor bioavailability and lack of selectivity. The paradigm shifted with the discovery of allosteric inhibitors , which bind to a distinct pocket and lock SHP2 in an auto-inhibited, inactive conformation [3].
Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate serves as the foundational core for, most notably in the synthesis of Vociprotafib [3].
Fig 1: Mechanism of action for SHP2 allosteric inhibitors in the RAS-MAPK signaling pathway.
Synthetic Workflow for Vociprotafib (RMC-4630)
The synthesis leverages the orthogonal reactivity of the pyrazine scaffold to sequentially build the complex drug molecule.
Fig 2: Three-step synthetic workflow from the pyrazine building block to Vociprotafib.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each step includes specific analytical checkpoints to confirm that the mechanistic causality (e.g., orthogonal site-selectivity) holds true in practice.
Protocol 1: Regioselective SₙAr at the C3 Position
Objective: Displace the C3-chloride with a complex secondary amine while preserving the C6-bromide.
Causality: The use of a mild, non-nucleophilic base (DIPEA) and moderate temperatures prevents unwanted SₙAr at the less-activated C6 position.
Step-by-Step Methodology:
Preparation: Charge a flame-dried round-bottom flask with Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.
Addition: Add the desired secondary amine (e.g., a spirocyclic amine derivative) (1.1 equiv) followed by N,N-diisopropylethylamine (DIPEA) (2.5 equiv).
Reaction: Stir the mixture at 40°C under an argon atmosphere for 4–6 hours.
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Self-Validation Checkpoint (LC-MS): Analyze the purified product via LC-MS. The mass spectrum must show a mass shift corresponding to the loss of Chlorine (35 Da) and the addition of the amine. Crucially, the spectrum must retain a 1:1 isotopic doublet (M and M+2 peaks of equal intensity), confirming that the C6-Bromine atom remains completely intact.
Protocol 2: Palladium-Catalyzed C-S Cross-Coupling at the C6 Position
Objective: Couple the C6-bromide with a heteroaryl thiol (e.g., 2-amino-3-chloro-4-pyridinethiol).
Causality: Bromide undergoes facile oxidative addition with Pd(0). The use of Xantphos , a bidentate ligand with a wide bite angle (111°), forces the palladium intermediate into a geometry that highly accelerates the reductive elimination of the carbon-sulfur bond, suppressing unwanted side reactions like desulfurization.
Step-by-Step Methodology:
Preparation: In a Schlenk tube, combine the C6-bromo pyrazine intermediate (1.0 equiv), the heteroaryl thiol (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), Xantphos (0.10 equiv), and DIPEA (2.0 equiv).
Solvent & Degassing: Add anhydrous 1,4-dioxane (0.1 M). Degas the mixture thoroughly by subjecting it to three consecutive freeze-pump-thaw cycles or rigorous argon sparging for 15 minutes.
Reaction: Seal the tube and heat the mixture to 90°C for 12 hours.
Workup: Cool the mixture to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate.
Purification: Purify the crude residue via preparative reverse-phase HPLC (Water/Acetonitrile + 0.1% TFA).
Self-Validation Checkpoint (NMR & MS): High-resolution mass spectrometry (HRMS) will show the complete disappearance of the 1:1 bromine isotopic doublet, replaced by the exact mass of the coupled product. Additionally, ¹H-NMR will show the disappearance of the highly shielded thiol proton (typically around 3-4 ppm if observable) and the emergence of new aromatic signals corresponding to the coupled heteroaryl ring.
References
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 134182831, Vociprotafib." PubChem. Available at:[Link]
Revolution Medicines, Inc. (2018). "2,5-disubstituted 3-methyl pyrazines and 2,5,6-trisubstituted 3-methyl pyrazines as allosteric SHP2 inhibitors" (Patent No. WO2018013597A1). World Intellectual Property Organization.
Foundational
The Halogen Effect: A Technical Guide to the Electronic Properties of Substituted Pyrazine-2-Carboxylate Derivatives
Introduction: The Pyrazine Core in Modern Drug Discovery The pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its deriva...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Pyrazine Core in Modern Drug Discovery
The pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its derivatives are noted for a wide range of biological activities, including antitubercular, anticancer, and anti-inflammatory properties.[2] The two nitrogen atoms at the 1 and 4 positions render the ring electron-deficient, which significantly influences its physicochemical properties and interaction with biological targets.
The strategic incorporation of halogen atoms (F, Cl, Br, I) is a cornerstone of modern drug design, used to modulate a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[3] When applied to the pyrazine-2-carboxylate framework, halogens exert profound electronic effects that can be rationally exploited. This guide provides an in-depth analysis of these effects, blending theoretical principles with practical, field-proven experimental and computational methodologies for researchers in drug development.
The Duality of Halogen Electronic Influence: Inductive vs. Resonance Effects
Halogen substituents influence the electronic distribution within the pyrazine ring through a combination of two primary mechanisms: the inductive effect (-I) and the resonance effect (+R).
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the ring through the sigma (σ) bond framework. This effect is strongest for fluorine and decreases down the group (F > Cl > Br > I). The -I effect deactivates the ring, making it less susceptible to electrophilic attack and increasing the acidity of the carboxylic acid group.[4]
Resonance Effect (+R): The lone pair electrons on the halogen atom can be delocalized into the aromatic π-system. This electron-donating effect opposes the inductive effect. For halogens, the +R effect is generally weaker than the -I effect and decreases down the group (F > Cl > Br > I) due to poorer orbital overlap between the halogen p-orbitals and the carbon 2p-orbitals of the ring.
The net result is a strong electron-withdrawing character for all halogens, which dominates their influence on the pyrazine ring's reactivity and properties.
Caption: A typical DFT workflow for analyzing electronic properties.
Experimental Protocol: Synthesis and Characterization of Ethyl 6-chloropyrazine-2-carboxylate
This protocol provides a self-validating workflow for the synthesis and characterization of a representative halogenated pyrazine-2-carboxylate derivative.
Part 1: Synthesis via Esterification
Objective: To synthesize ethyl 6-chloropyrazine-2-carboxylate from 6-chloropyrazine-2-carboxylic acid.
Materials:
6-chloropyrazine-2-carboxylic acid
Thionyl chloride (SOCl₂)
Anhydrous ethanol (EtOH)
Anhydrous Toluene
Sodium bicarbonate (NaHCO₃) solution (saturated)
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle
Rotary evaporator
Procedure:
Acid Chloride Formation: In a fume hood, suspend 6-chloropyrazine-2-carboxylic acid (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and reflux condenser. Add thionyl chloride (1.5 eq) dropwise at room temperature.
[2] * Causality: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides, which are much more reactive towards nucleophilic attack by the alcohol. Toluene is used as an inert solvent.
Reaction: Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.
Solvent Removal: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. Co-evaporate with fresh anhydrous toluene twice to ensure all residual SOCl₂ is removed.
Esterification: Dissolve the crude acyl chloride in a minimal amount of anhydrous toluene and cool the flask in an ice bath. Add anhydrous ethanol (3.0 eq) dropwise with stirring.
Causality: The reaction is exothermic. Slow addition at low temperature controls the reaction rate and minimizes side products.
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by carefully adding saturated NaHCO₃ solution until effervescence ceases. Transfer the mixture to a separatory funnel.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure ethyl 6-chloropyrazine-2-carboxylate.
[5]
Part 2: Characterization
Objective: To confirm the structure and purity of the synthesized product.
¹H and ¹³C NMR Spectroscopy:
Dissolve 5-10 mg of the purified product in ~0.6 mL of CDCl₃.
Acquire ¹H and ¹³C NMR spectra.
Self-Validation: The ¹H spectrum should show two singlets (or narrow doublets) in the aromatic region (~8.8-8.9 ppm) and the characteristic quartet and triplet for the ethyl group. The ¹³C spectrum should show the expected number of signals, including the carbonyl carbon (~163 ppm) and the halogen-bearing carbon (~152 ppm), consistent with the values in Table 2.
IR Spectroscopy:
Acquire an IR spectrum of the product (e.g., as a thin film or KBr pellet).
Self-Validation: The spectrum must show a strong, sharp absorption band in the range of 1740-1750 cm⁻¹ corresponding to the C=O stretch of the ester. The absence of a broad O-H stretch around 3000 cm⁻¹ confirms the complete conversion of the starting carboxylic acid.
Mass Spectrometry (MS):
Obtain a mass spectrum (e.g., ESI or GC-MS).
Self-Validation: The spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated mass of C₇H₇ClN₂O₂ (186.6 g/mol ), including the characteristic isotopic pattern for a chlorine-containing compound (M⁺ and M+2 peaks in an ~3:1 ratio).
Conclusion and Future Outlook
The electronic effects of halogen substituents on pyrazine-2-carboxylate derivatives are a predictable and powerful tool for fine-tuning molecular properties in drug discovery. The dominant electron-withdrawing inductive effect systematically modifies the acidity, reactivity, and spectroscopic signatures of these compounds in a manner that correlates with halogen electronegativity. This guide has outlined the theoretical underpinnings of these effects and provided robust experimental and computational workflows for their analysis.
By understanding and applying these principles, researchers can rationally design and synthesize novel pyrazine derivatives with optimized electronic properties, accelerating the development of next-generation therapeutics. The continued integration of computational modeling with empirical spectroscopic analysis will further refine our ability to predict the impact of halogenation, enabling a more efficient and targeted approach to drug design.
References
Rak, J., et al. (2015). DFT STUDY ON THE INTERACTIONS OF LOW ENERGY ELECTRONS WITH PYRIDINE, PYRAZINE, AND THEIR HALO DERIVATIVES. Acta Physica Polonica A. Available at: [Link]
Li, J. H. Y., Cragoe, E. J., & Lindemann, B. (1987). Hammett substituent constant (σ-) and blocking rate constants of amiloride and analogs with substitutions at pyrazine ring position-6. ResearchGate. Available at: [Link]
Rak, J., et al. (2015). DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. MOST Wiedzy. Available at: [Link]
Belykh, D. V., et al. (2022). DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. MDPI. Available at: [Link]
Cyranski, M. K., et al. (2022). Energetic and Geometric Characteristics of Substituents, Part 3: The Case of NO2 and NH2 Groups in Their Mono-Substituted Derivatives of Six-Membered Heterocycles. MDPI. Available at: [Link]
Aijijiyah, N. P., et al. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. IOP Conference Series: Materials Science and Engineering. Available at: [Link]
Padmaja, P., et al. (2014). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. World Journal of Chemical Education. Available at: [Link]
Li, Z., et al. (2021). Electrochemical Oxidation Synergizing with Brønsted-Acid Catalysis Leads to [4+2] Annulation for the Synthesis of Pyrazines. Royal Society of Chemistry. Available at: [Link]
Borst, O., & Wenzel, M. (2017). Substituent Correlations Characterized by Hammett Constants in the Spiropyran-Merocyanine Transition. Fraunhofer-Publica. Available at: [Link]
Dolezal, M., et al. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules. Available at: [Link]
LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
Ihsanawati, A., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Available at: [Link]
Sotor, V., et al. (2009). Derivatives of Pyrazinecarboxylic Acid: 1H, 13C and 15N NMR Spectroscopic Investigations. Magnetic Resonance in Chemistry. Available at: [Link]
Cavalluzzi, M. M., et al. (2018). The nature of halogen bonding: insights from interacting quantum atoms and source function studies. Acta Crystallographica Section B. Available at: [Link]
Dolezal, M., et al. (2006). Substituted pyrazinecarboxamides: synthesis and biological evaluation. ResearchGate. Available at: [Link]
Borst, O., & Wenzel, M. (2017). Substituent Correlations Characterized by Hammett Constants in the Spiropyran–Merocyanine Transition. The Journal of Physical Chemistry A. Available at: [Link]
Nakanishi, K., & Solomon, P. H. (n.d.). Infrared (IR) Spectroscopy. SlidePlayer. Available at: [Link]
Reusch, W. (n.d.). Infrared Spectrometry. Michigan State University Department of Chemistry. Available at: [Link]
Morsch, L., et al. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
ResearchGate. (n.d.). DFT‐derived mechanism for the addition of pyrazine to the... ResearchGate. Available at: [Link]
Unknown. (n.d.). Characteristic Group Vibrations of Organic Molecules II. SlidePlayer. Available at: [Link]
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]
Tormena, C. F., et al. (2018). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. Available at: [Link]
Reich, H. J. (2021). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
Williams, R. (2022). pKa Data Compiled by R. Williams. University of Wisconsin-Madison. Available at: [Link]
Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1. University of Wisconsin-Madison. Available at: [Link]
Jaso, A., et al. (2005). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. Available at: [Link]
Bendola Publishing. (n.d.). Synthesis, Characterization, Biological Activity and Solid-State Electrical Conductivity Study of Some Metal Complexes Involving Pyrazine-2-Carbohydrazone of 2-Hydroxyacetophenone. Bendola Publishing. Available at: [Link]
Comprehensive Toxicity Profile, Safety Data Sheet (SDS), and Synthetic Workflows for Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate
Executive Summary Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate (CAS: 2091009-80-0) is a highly functionalized, di-halogenated nitrogen heterocycle that serves as a pivotal building block in modern medicinal chem...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate (CAS: 2091009-80-0) is a highly functionalized, di-halogenated nitrogen heterocycle that serves as a pivotal building block in modern medicinal chemistry. Its unique substitution pattern—featuring orthogonal reactive sites (C6-bromo and C3-chloro) and an electron-withdrawing ethyl ester—makes it an ideal scaffold for the divergent synthesis of complex active pharmaceutical ingredients (APIs).
Most notably, this compound is a critical intermediate in the development of allosteric [1], which are actively investigated for oncology indications such as non-small cell lung cancer and melanoma. Given its high reactivity, this whitepaper provides an in-depth analysis of its physicochemical properties, toxicological profile, and field-proven methodologies for safe handling and synthetic application.
Physicochemical Profiling & Structural Causality
The synthetic utility of this pyrazine derivative stems directly from its structural electronics:
C6-Bromo vs. C3-Chloro Reactivity: The carbon-bromine bond at the C6 position is weaker and more susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)) than the carbon-chlorine bond at C3. This energetic differential allows for highly regioselective cross-coupling reactions without the need for complex protecting group strategies.
C2-Ethyl Ester: The ester acts as a strong electron-withdrawing group (EWG). This withdrawal depletes electron density from the pyrazine ring, further activating the halogenated positions toward nucleophilic aromatic substitution (SNAr) and metal-catalyzed couplings. Additionally, the ester provides a versatile handle for downstream functionalization, such as saponification or direct amidation.
Comprehensive Toxicity Profile & Safety Data Sheet (SDS) Analysis
Because the electron-deficient pyrazine ring renders the halogens highly reactive, the compound acts as a potent electrophile. In biological systems, electrophiles can covalently modify nucleophilic residues (e.g., cysteine thiols in proteins or glutathione), leading to cellular stress, irritation, and toxicity. Standard [2] classify this compound with specific GHS warnings.
Table 1: GHS Hazard Classification & Causality
Hazard Code
Statement
Mechanistic Causality
H302
Harmful if swallowed
Alkylation of gastrointestinal mucosal proteins and systemic depletion of intracellular glutathione.
H315
Causes skin irritation
Covalent modification of epidermal keratinocytes, triggering localized inflammatory cascades.
H319
Causes serious eye irritation
Rapid reaction with ocular surface proteins and tear film components, causing acute tissue damage.
H335
May cause respiratory irritation
Volatilization of trace amounts or inhalation of dust/aerosols leads to electrophilic attack on respiratory epithelium.
Validation: Conduct all handling inside a certified Class II Type B2 biological safety cabinet or chemical fume hood with a verified face velocity of >100 fpm.
Validation: Double-gloving with nitrile (outer) and polyethylene (inner) gloves. Visual inspection of gloves post-handling for degradation.
P305+P351+P338
IF IN EYES: Rinse cautiously with water for several minutes.
Validation: Mandatory proximity (<10 seconds walking distance) to a tested and tagged emergency eyewash station prior to opening the reagent.
Handling, Storage, and Experimental Workflows
Storage Conditions: The compound must be stored at 2-8°C under an inert atmosphere (Nitrogen or Argon) .
Causality: The ethyl ester is susceptible to slow hydrolysis if exposed to ambient atmospheric moisture. Furthermore, light and thermal stress can induce radical-mediated dehalogenation or dimerization. Storing the compound in a dark, cold, and dry environment suppresses these degradation pathways, ensuring lot-to-lot reproducibility.
To demonstrate the synthetic utility and safe handling of Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate, the following self-validating protocol details a regioselective Suzuki-Miyaura coupling with 2,3-dichlorophenylboronic acid—a key step documented in [3] for synthesizing SHP2 inhibitor scaffolds.
Step-by-Step Methodology
Reagent Preparation & Inertion:
Action: In a flame-dried Schlenk flask under Argon, add Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate (1.0 eq) and 2,3-dichlorophenylboronic acid (1.3 eq).
Causality: A slight excess of boronic acid compensates for potential protodeboronation side reactions.
Validation: Ensure the pyrazine starting material is visually inspected for purity (absence of dark discoloration indicating degradation).
Catalyst and Base Addition:
Action: Add Pd(dppf)Cl2 (0.1 eq) and anhydrous K2CO3 (2.0 eq).
Causality: Pd(dppf)Cl2 is selected because the bulky, bidentate dppf ligand enforces a bite angle that accelerates reductive elimination while preventing non-selective insertion into the C-Cl bond. K2CO3 is a mild base that forms the reactive boronate ate complex without hydrolyzing the ethyl ester.
Solvent Introduction & Degassing:
Action: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v). Subject the mixture to three freeze-pump-thaw cycles.
Causality: 1,4-Dioxane provides excellent solubility for the organic substrates, while the aqueous component is essential to dissolve the K2CO3 base. Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) active catalyst to an inactive Pd(II) species.
Validation: The complete cessation of micro-bubble formation during the final thaw cycle serves as a visual, self-validating indicator that the solvent is fully deoxygenated.
Reaction Execution:
Action: Heat the reaction mixture to 80°C for 4-6 hours.
Validation: Monitor via LC-MS. The protocol is validated when the starting material mass (m/z 279.5) completely disappears, replaced by the product mass (m/z 345.0 for the coupled intermediate).
Workup & Purification:
Action: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.
Validation: Final purity must be confirmed at >95% via quantitative 1H NMR and HPLC before proceeding to subsequent synthetic steps.
Fig 1: Handling and synthetic workflow for the pyrazine-2-carboxylate building block.
Conclusion
Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate is an indispensable building block in the targeted synthesis of SHP2 inhibitors. While its highly electrophilic nature presents specific toxicological hazards (H302, H315, H319, H335), adherence to stringent, self-validating safety protocols and controlled storage conditions ensures its safe and effective use. By leveraging the energetic differences between its halogenated positions, chemists can execute highly regioselective transformations, streamlining the path from benchtop synthesis to advanced drug development.
References
Taylor, A. M., et al. "Shp2 phosphatase inhibitors and methods of use thereof." Google Patents / WIPO, Patent WO2019183367A1.
Foundational
The Synthetic Architecture of Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate: Mechanistic Insights and Protocols
Executive Summary Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate (CAS: 2091009-80-0) is a highly functionalized, tetra-substituted pyrazine scaffold that has emerged as a cornerstone in modern medicinal chemistry....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate (CAS: 2091009-80-0) is a highly functionalized, tetra-substituted pyrazine scaffold that has emerged as a cornerstone in modern medicinal chemistry. Specifically, it serves as a critical building block in the synthesis of1[1]. SHP2 is encoded by the PTPN11 gene, and its dysregulation or mutation is heavily implicated in oncogenesis,2[2].
Because the pyrazine core requires precise regiochemical functionalization—an ethyl ester at C2, a chloride at C3, a methyl group at C5, and a bromide at C6—its synthesis demands a meticulously orchestrated sequence of condensation, electrophilic aromatic substitution, and mild deoxygenative halogenation. This technical guide dissects the causality of these chemical transformations, offering drug development professionals a robust, self-validating methodology for its preparation.
De Novo Pyrazine Ring Construction
The synthesis initiates with the construction of the pyrazine core via a3[3].
Causality of Experimental Choices:
The use of an unsymmetrical diamine (propane-1,2-diamine) specifically introduces the C5 methyl group. The condensation initially yields a dihydropyrazine intermediate. Under atmospheric conditions, this intermediate spontaneously oxidizes to form the stable aromatic system, ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate. The hydroxyl group at C3 (which exists in tautomeric equilibrium with its pyrazin-2(1H)-one form) is strategically placed to strongly direct subsequent electrophilic substitutions.
Regioselective Electrophilic Bromination
The second step involves the bromination of the pyrazine ring using4[4].
Causality of Experimental Choices:
Bromination of electron-deficient heterocycles like pyrazine is notoriously difficult. However, the presence of the electron-donating hydroxyl/oxo group at C3 activates the ring toward electrophilic aromatic substitution (SEAr). The C6 position is para to the activating hydroxyl group, making it the most nucleophilic site on the ring. NBS is chosen over elemental bromine (Br2) to prevent over-bromination and to provide a controlled, mild release of the electrophilic bromine species. DMF serves as an excellent polar aprotic solvent that stabilizes the polar transition state of the SEAr mechanism.
Appel-Type Hydroxyl-to-Chloride Conversion
The final transformation converts the C3 hydroxyl group to a chloride using5[5].
Causality of Experimental Choices:
Traditionally, the conversion of pyrazinones to chloropyrazines is achieved using phosphorus oxychloride (POCl3). However, POCl3 requires harsh, highly acidic conditions and elevated temperatures, which can hydrolyze the C2 ethyl ester or induce debromination at C6. The PPh3/NCS system operates under exceptionally mild conditions. PPh3 reacts with NCS to form a highly electrophilic phosphonium species. The pyrazinol oxygen attacks the phosphorus, forming a strong P-O bond and converting the hydroxyl into an excellent leaving group. Subsequent nucleophilic displacement by the chloride ion yields the target molecule, driven thermodynamically by the formation of the extremely stable triphenylphosphine oxide (Ph3P=O) byproduct.
Mechanistic Workflows & Visualizations
Three-step synthetic workflow for Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate.
Mechanistic pathway of the Appel-type hydroxyl-to-chloride conversion.
Protocol 1: Synthesis of Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate
Preparation: Charge a reaction vessel with ethanol (216 mL) and propane-1,2-diamine (114 mL, 131 mmol, 1.01 equiv).
Cooling: Cool the clear, colorless solution to 0 °C using an ice-water bath.
Addition: Add diethyl 2-oxomalonate (20 mL, 130 mmol, 1.0 equiv) dropwise to maintain the internal temperature below 5 °C.
Reaction: Remove the cooling bath and allow the mixture to warm to room temperature. Stir for 2 hours.
In-Process Control (IPC): Sample the reaction mixture for LC-MS analysis. The reaction is deemed complete when the mass corresponding to the uncyclized intermediate is consumed and [M+H]+ 183.1 is the dominant peak.
Workup: Concentrate the reaction mixture under reduced pressure and purify via recrystallization or silica gel chromatography to isolate the intermediate.
Protocol 2: Synthesis of Ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate
Preparation: In a 500 mL flask under a nitrogen atmosphere, dissolve ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate (3.0 g, 16.4 mmol, 1.0 equiv) in anhydrous DMF (65.6 mL).
Cooling: Cool the solution to 0 °C.
Addition: Add N-bromosuccinimide (NBS) (3.06 g, 17.2 mmol, 1.05 equiv) in small portions to control the mild exotherm.
Reaction: Stir the mixture for 1 hour at room temperature.
In-Process Control (IPC): Confirm completion via LC-MS. Look for the characteristic 1:1 isotopic doublet at m/z 261.0 and 263.0, indicating mono-bromination.
Workup: Quench the reaction with water to precipitate the product. Filter the suspension, wash the filter cake with cold water, and dry under reduced pressure to yield a 2[2].
Protocol 3: Synthesis of Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate
Complex Formation: Charge a flask with triphenylphosphine (18.0 g, 68.7 mmol, 3.0 equiv) and 1,4-dioxane (228 mL). Add N-chlorosuccinimide (NCS) (9.32 g, 69.8 mmol, 3.05 equiv). Stir at room temperature for 30 minutes until a thick, white slurry of the active phosphonium complex forms.
Substrate Addition: Add ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate (approx. 22.9 mmol, 1.0 equiv) to the slurry.
Reaction: Stir the mixture at room temperature for 1-2 hours.
In-Process Control (IPC): Monitor via TLC or LC-MS. The product will show a complex isotopic pattern at m/z 279.0 / 281.0 / 283.0 (due to the presence of one Br and one Cl atom).
Workup: Concentrate the mixture. To remove the Ph3P=O byproduct, triturate the residue with a non-polar solvent mixture (e.g., hexanes/EtOAc) where the product is soluble but Ph3P=O is largely insoluble. Filter and purify the filtrate via flash chromatography to obtain the6[6].
References
WO2018013597A1 - 2,5-disubstituted 3-methyl pyrazines and 2,5,6-trisubstituted 3-methyl pyrazines as allosteric shp2 inhibitors. Google Patents. 1
AU2017296289A1 - 2,5-disubstituted 3-methyl pyrazines and 2,5,6-trisubstituted 3-methyl pyrazines as allosteric SHP2 inhibitors. Google Patents. 5
EP4039685A1 - AZABICYCLIC SHP2 INHIBITORS. European Patent Office. 6
CN112166110A - SHP2 phosphatase inhibitors and methods of use. Google Patents. 2
WO2019183367A1 - Shp2 phosphatase inhibitors and methods of use thereof. Google Patents. 7
Synthesis of Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate: An Application Note and Protocol
This document provides a comprehensive guide for the multi-step synthesis of Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate, a key intermediate in pharmaceutical and agrochemical research. The protocol is designed...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a comprehensive guide for the multi-step synthesis of Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate, a key intermediate in pharmaceutical and agrochemical research. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes not only the procedural aspects but also the underlying rationale for experimental choices, ensuring scientific integrity and reproducibility.
Introduction
Substituted pyrazines are a class of heterocyclic compounds of significant interest due to their diverse biological activities.[1] The target molecule, Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate, incorporates multiple functional groups—a halogenated pyrazine core and an ethyl ester—making it a valuable building block for the synthesis of more complex molecules with potential therapeutic or agricultural applications. The strategic placement of the bromo, chloro, and methyl groups on the pyrazine ring allows for a variety of subsequent chemical modifications, such as cross-coupling reactions, to generate diverse chemical libraries for screening.
Given the absence of a direct, publicly available synthesis protocol for this specific molecule, this application note outlines a plausible and robust multi-step synthetic route, starting from the commercially available 2-amino-5-methylpyrazine. Each step is detailed with theoretical justification and practical considerations to guide the researcher.
Proposed Synthetic Pathway Overview
The synthesis of the target molecule is proposed to proceed in four main steps, as illustrated in the workflow diagram below. The strategy involves the sequential introduction of the required functional groups onto the pyrazine ring:
Diazotization and Chlorination (Sandmeyer-type Reaction): Conversion of the starting material, 2-amino-5-methylpyrazine, to 2-chloro-5-methylpyrazine.
Carboxylation via Cyanation and Hydrolysis/Esterification: Introduction of the ethyl carboxylate group at the 2-position.
Direct Chlorination: Introduction of the second chloro group at the 3-position.
Regioselective Bromination: Introduction of the bromo group at the 6-position to yield the final product.
Materials and Reagents
Reagent/Material
Grade
Supplier
2-Amino-5-methylpyrazine
≥98%
Sigma-Aldrich
Sodium Nitrite (NaNO₂)
ACS Reagent, ≥97%
Sigma-Aldrich
Hydrochloric Acid (HCl)
37%, ACS Reagent
Fisher Scientific
Copper(I) Chloride (CuCl)
≥99.995% trace metals basis
Sigma-Aldrich
N-Chlorosuccinimide (NCS)
98%
Acros Organics
N-Bromosuccinimide (NBS)
99%
Acros Organics
Sulfuric Acid (H₂SO₄)
95-98%, ACS Reagent
Fisher Scientific
Ethanol (EtOH)
Anhydrous, ≥99.5%
Sigma-Aldrich
Dichloromethane (DCM)
Anhydrous, ≥99.8%
Sigma-Aldrich
Diethyl Ether (Et₂O)
Anhydrous, ≥99.7%
Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)
ACS Reagent, ≥99.7%
Sigma-Aldrich
Sodium Sulfate (Na₂SO₄)
Anhydrous, ≥99.0%
Sigma-Aldrich
Celite® 545
---
Sigma-Aldrich
Silica Gel
60 Å, 230-400 mesh
Sigma-Aldrich
Experimental Protocol
Step 1: Synthesis of 2-Chloro-5-methylpyrazine
This step utilizes a Sandmeyer-type reaction to replace the amino group of 2-amino-5-methylpyrazine with a chlorine atom. The Sandmeyer reaction is a well-established method for the conversion of aryl amines to aryl halides via a diazonium salt intermediate.[2][3]
Procedure:
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-5-methylpyrazine (1.0 eq) in a 1:1 mixture of concentrated hydrochloric acid and water at 0 °C.
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature between 0 and 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of N₂) will be observed.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete reaction.
Cool the mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-chloro-5-methylpyrazine.
Step 2: Synthesis of Ethyl 5-methylpyrazine-2-carboxylate
This transformation can be achieved through a multi-step sequence involving the introduction of a cyano group followed by hydrolysis and esterification.
Procedure:
The 2-chloro-5-methylpyrazine from Step 1 can be converted to 2-cyano-5-methylpyrazine via a Rosenmund-von Braun reaction using copper(I) cyanide.
The resulting 2-cyano-5-methylpyrazine is then subjected to acidic or basic hydrolysis to yield 5-methylpyrazine-2-carboxylic acid.
The carboxylic acid is then esterified using ethanol in the presence of a catalytic amount of sulfuric acid (Fischer esterification) to give Ethyl 5-methylpyrazine-2-carboxylate.
A more direct, albeit potentially lower-yielding, approach could involve a palladium-catalyzed carbonylation of 2-chloro-5-methylpyrazine in the presence of ethanol and carbon monoxide.
Step 3: Synthesis of Ethyl 3-chloro-5-methylpyrazine-2-carboxylate
This step involves the direct chlorination of the pyrazine ring. The electron-withdrawing nature of the ethyl carboxylate group will direct the chlorination to the adjacent 3-position. N-Chlorosuccinimide (NCS) is a suitable reagent for this transformation.
Procedure:
Dissolve Ethyl 5-methylpyrazine-2-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.
Add N-Chlorosuccinimide (1.1 eq) to the solution.
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction mixture to room temperature and quench with a saturated solution of sodium thiosulfate.
Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain Ethyl 3-chloro-5-methylpyrazine-2-carboxylate.
Step 4: Synthesis of Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate
The final step is the regioselective bromination of the pyrazine ring. The existing substituents will direct the incoming electrophile (bromine) to the 6-position. N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of electron-deficient aromatic rings.[4][5]
Procedure:
Dissolve Ethyl 3-chloro-5-methylpyrazine-2-carboxylate (1.0 eq) in a suitable solvent, such as chloroform or carbon tetrachloride, in a flask equipped with a reflux condenser.
Add N-Bromosuccinimide (1.1 eq) and a radical initiator such as AIBN (azobisisobutyronitrile) (0.1 eq).
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor the reaction by TLC or GC-MS.
After the reaction is complete, cool the mixture to room temperature and filter to remove succinimide.
Wash the filtrate with a saturated solution of sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography to yield the final product, Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate.
Note: Actual yields will vary depending on experimental conditions and purification efficiency.
Synthetic Workflow Diagram
Caption: Proposed four-step synthesis of the target compound.
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood.
Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
The Sandmeyer reaction involves the formation of a diazonium salt, which can be explosive if allowed to dry. Keep the reaction mixture cold and do not isolate the diazonium salt intermediate.
Halogenating agents such as NCS and NBS are corrosive and toxic. Avoid inhalation of dust and contact with skin and eyes.
Concentrated acids (HCl, H₂SO₄) are highly corrosive. Handle with extreme care.
Organic solvents are flammable. Avoid open flames and sources of ignition.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate. By breaking down the synthesis into logical, manageable steps and providing clear justifications for the chosen methodologies, this guide aims to empower researchers to successfully synthesize this valuable chemical intermediate for their research and development endeavors.
References
Ningbo Inno Pharmchem Co., Ltd. (2025, October 25). The Chemical Synthesis of 2-(Aminomethyl)-5-methylpyrazine: A Look at Manufacturing Processes. Retrieved from [Link]
Google Patents. (n.d.). CN111925333A - Preparation method, product and application of 2-amino-5-methylpyrazine.
PrepChem.com. (n.d.). Synthesis of 2-amino-3-cyano-5-methylpyrazine. Retrieved from [Link]
Gallagher, W. P. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]
Reddit. (2017, September 23). Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. Retrieved from [Link]
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Retrieved from [Link]
Regioselective Suzuki-Miyaura cross-coupling of Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate
An Application Guide to the Regioselective Suzuki-Miyaura Cross-Coupling of Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide detail...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide to the Regioselective Suzuki-Miyaura Cross-Coupling of Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the principles and protocols for the highly regioselective Suzuki-Miyaura cross-coupling of Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate. Substituted pyrazines are pivotal structural motifs in medicinal chemistry and materials science.[1][2] This document provides researchers, chemists, and drug development professionals with the theoretical foundation and practical methodologies to selectively functionalize the C6-position of this di-halogenated pyrazine derivative, leveraging the inherent reactivity differences between carbon-bromine and carbon-chlorine bonds. We will explore the mechanistic underpinnings of this selectivity, provide detailed, validated experimental protocols, and offer insights into reaction optimization and troubleshooting.
Introduction: The Strategic Value of Selective Functionalization
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis, a distinction recognized by the 2010 Nobel Prize in Chemistry.[3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives make it an indispensable tool.[4][5]
In the context of complex molecule synthesis, particularly for pharmaceutical applications, the ability to selectively modify a poly-functionalized scaffold is paramount. The target substrate, Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate, presents two distinct reactive sites for cross-coupling. Achieving regioselectivity allows for a stepwise and controlled elaboration of the molecular architecture, preserving one reactive handle (the C-Cl bond) for subsequent transformations. This guide focuses on exploiting the differential reactivity of the C-Br and C-Cl bonds to achieve exclusive coupling at the C6-position.
The Principle of Regioselectivity: A Mechanistic Perspective
The regioselectivity of this reaction is governed by the kinetics of the first and typically rate-determining step of the Suzuki-Miyaura catalytic cycle: the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[3][6]
The generally accepted catalytic cycle proceeds through three fundamental stages:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of the electrophile, forming a Pd(II) intermediate.[7]
Transmetalation: The organic moiety from the boronic acid (after activation by a base to form a more nucleophilic 'ate' complex) is transferred to the palladium center, displacing the halide.[8]
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[9]
The rate of oxidative addition is highly dependent on the strength of the C-X bond. The established reactivity trend for aryl halides is: C-I > C-OTf > C-Br >> C-Cl .[4][6] The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, making it significantly more susceptible to oxidative addition by the Pd(0) catalyst. By carefully controlling reaction conditions, particularly temperature and reaction time, the C-Br bond can be selectively cleaved and coupled while the more robust C-Cl bond remains intact.
Experimental Protocols & Methodologies
The following protocols provide a robust starting point for the regioselective Suzuki-Miyaura coupling. Protocol A utilizes a classic, widely available palladium catalyst, while Protocol B employs a more modern, highly active catalyst system suitable for lower catalyst loadings and potentially more challenging substrates.
Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄)
Base
Standard suppliers
1,4-Dioxane or Toluene
Anhydrous Solvent
Standard suppliers
Deionized Water
Co-solvent
N/A
Anhydrous Magnesium or Sodium Sulfate
Drying Agent
Standard suppliers
Ethyl Acetate, Hexanes
Solvents for Extraction & Chromatography
Standard suppliers
Silica Gel
Stationary Phase for Chromatography
Standard suppliers
Inert Gas Supply (Nitrogen or Argon)
To maintain an inert atmosphere
N/A
Protocol A: Classic Conditions with Pd(PPh₃)₄
This protocol is reliable and uses a common, cost-effective catalyst. It is an excellent starting point for most aryl- and heteroarylboronic acids.
Step-by-Step Procedure:
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure the reaction environment is free of oxygen.
Solvent & Base Addition: Through the septum via syringe, add 1,4-Dioxane (8 mL) and a 2 M aqueous solution of Sodium Carbonate (Na₂CO₃) (2 mL). The use of a degassed solvent is highly recommended.
Reaction: Place the flask in a preheated oil bath at 85-90 °C and stir vigorously.
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours. Look for the consumption of the starting material.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure ethyl 6-aryl-3-chloro-5-methylpyrazine-2-carboxylate.
Protocol B: High-Activity Conditions with a Buchwald Precatalyst
This protocol uses a modern, air-stable precatalyst that generates a highly active catalytic species in situ. It is often faster, requires lower catalyst loading, and can be more effective for sterically hindered or electron-rich boronic acids.
Step-by-Step Procedure:
Reaction Setup: To a reaction vial, add Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), SPhos Pd G2 precatalyst (0.01 mmol, 1 mol%), and Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
Inert Atmosphere: Seal the vial, then evacuate and backfill with nitrogen or argon three times.
Solvent Addition: Add degassed Toluene (10 mL) and degassed water (1 mL).
Reaction: Heat the mixture to 100 °C with vigorous stirring.
Monitoring & Work-up: Follow steps 5-8 as described in Protocol A. Reactions using this catalyst system are often complete in 1-4 hours.
Figure 2. General Experimental Workflow for Suzuki Coupling.
Expected Results and Troubleshooting
Under the recommended conditions, selective coupling at the C6-position is expected, yielding the corresponding 6-aryl-3-chloro-5-methylpyrazine-2-carboxylate. The chlorine atom at the C3-position should remain untouched.
Use a fresh bottle of catalyst or a different precatalyst (Protocol B). Ensure thorough degassing of all solvents. Use a high-purity boronic acid.
Poor Regioselectivity
Reaction temperature too high; Prolonged reaction time.
Reduce the reaction temperature (e.g., from 100 °C to 80 °C). Monitor the reaction closely and stop it as soon as the starting material is consumed.
Dehalogenation Side Product
Presence of protic impurities or hydride sources; Certain bases/solvents.
Ensure all reagents and solvents are dry and pure. Consider using a different base such as Cs₂CO₃.[12]
Protodeborylation
Hydrolysis of the boronic acid, especially with some heteroaryl boronic acids.
Use a boronate ester (e.g., pinacol or MIDA ester) instead of the boronic acid.[10][12] Minimize water content if feasible for the specific base.
Conclusion
The regioselective Suzuki-Miyaura cross-coupling of Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate is a highly efficient and predictable transformation. By leveraging the fundamental principles of palladium catalysis, specifically the differential rates of oxidative addition into C-Br and C-Cl bonds, chemists can selectively functionalize the C6-position with a wide variety of aryl and heteroaryl groups. The protocols provided herein offer reliable and scalable methods for accessing these valuable building blocks, enabling further synthetic diversification at the C3-position for applications in drug discovery and materials science.
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Paper Teplate. [Link]
Substituent Effect of Imino-O-arenesulfonates, a Coupling Partner in Suzuki–Miyaura Reaction for Substitution of the Pyrazine. Thieme Connect. [Link]
Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. [Link]
Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PMC. [Link]
Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. ACS Publications. [Link]
Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). PMC. [Link]
Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. ACS Publications. [Link]
ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. [Link]
Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. PubMed. [Link]
A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. ACS Publications. [Link]
Pd-Catalyzed, Highly Selective C(sp)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. ResearchGate. [Link]
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ACS Publications. [Link]
Transition metal-catalyzed functionalization of pyrazines. Royal Society of Chemistry. [Link]
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. [Link]
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. [Link]
Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. ACS Publications. [Link]
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC. [Link]
Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. [Link]
ChemInform Abstract: Cross-Coupling Reaction on N-(3,5-Dibromo-2-pyridyl)piperazines: Regioselective Synthesis of 3,5-Disubstituted Pyridylpiperazines. ResearchGate. [Link]
Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ScienceDirect. [Link]
Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. NSF Public Access Repository. [Link]
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications. [Link]
Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. Royal Society of Chemistry. [Link]
Efficient and selective carbon–carbon coupling on coke-resistant PdAu single-atom alloys. OSTI.GOV. [Link]
6-bromo-3-chloro-5-methylpyridine-2-carboxylic acid — Chemical Substance Information. Chemister. [Link]
Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Wiley Online Library. [Link]
The Strategic Utility of Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate in Modern Drug Discovery
Introduction: Unveiling a Privileged Scaffold In the landscape of contemporary medicinal chemistry, the pyrazine core stands as a privileged scaffold, forming the backbone of numerous therapeutic agents.[1][2] Its unique...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary medicinal chemistry, the pyrazine core stands as a privileged scaffold, forming the backbone of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions have cemented its role in the development of targeted therapies, particularly in the realm of kinase inhibitors.[3][4] Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate emerges as a highly versatile and strategically functionalized building block, offering medicinal chemists a powerful tool for the rapid generation of diverse molecular libraries. This di-halogenated pyrazine ester is primed for selective, sequential chemical modifications, enabling the exploration of structure-activity relationships (SAR) with precision and efficiency.
The strategic placement of two distinct halogen atoms—a bromine and a chlorine—at the C6 and C3 positions, respectively, is central to the utility of this building block. This differential reactivity allows for regioselective cross-coupling reactions, a cornerstone of modern synthetic organic chemistry.[5] Generally, the carbon-bromine bond is more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond, enabling selective functionalization at the C6 position.[5][6] This inherent reactivity hierarchy provides a predictable and controllable handle for introducing a wide array of substituents. The methyl group at C5 and the ethyl ester at C2 further modulate the electronic and steric properties of the pyrazine ring, influencing its reactivity and providing additional points for modification or interaction with biological targets.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate as a key intermediate in the synthesis of novel bioactive molecules. We will delve into detailed application notes and robust protocols for key palladium-catalyzed cross-coupling reactions and provide insights into the design and synthesis of potential therapeutic agents.
Chemical Properties and Reactivity Profile
A thorough understanding of the chemical characteristics of Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate is paramount for its successful application.
Property
Value
Source
CAS Number
2091009-80-0
Molecular Formula
C₈H₈BrClN₂O₂
Molecular Weight
295.52 g/mol
Calculated
Physical Form
Solid
Storage
4°C
The pyrazine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of the two electron-withdrawing halogen atoms and the ethyl carboxylate group. This electronic nature makes the ring susceptible to nucleophilic aromatic substitution, although palladium-catalyzed cross-coupling reactions are generally more versatile and higher-yielding.[6] The key to unlocking the synthetic potential of this building block lies in the exploitation of the differential reactivity of the C-Br and C-Cl bonds in these cross-coupling reactions.
The following protocols are presented as robust starting points for the synthetic elaboration of Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate. Optimization of these conditions may be necessary for specific substrates.
Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds.[7][8] Given the higher reactivity of the C-Br bond, the initial Suzuki coupling is expected to occur selectively at the C6 position.
Protocol: Selective Arylation/Vinylation at the C6-Position
Aryl- or vinylboronic acid (1.1 - 1.5 equivalents)
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
Inert gas (Argon or Nitrogen)
Standard laboratory glassware for inert atmosphere reactions
Procedure:
To a dry Schlenk flask, add Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (2.0 equiv.).
Evacuate and backfill the flask with an inert gas three times.
Add the degassed solvent mixture via syringe.
Add the palladium catalyst under a positive pressure of inert gas.
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
Catalyst: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki couplings.[9] For more challenging substrates, or to achieve higher turnover numbers, other catalysts such as Pd(dppf)Cl₂ or palladium precatalysts with bulky phosphine ligands (e.g., XPhos, SPhos) may be employed.[10]
Base: The base is crucial for the activation of the boronic acid to facilitate transmetalation.[7] Carbonates are generally effective and well-tolerated by many functional groups.
Solvent: A mixture of an organic solvent like dioxane or toluene with water is often used to ensure the solubility of both the organic and inorganic reaction components.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable for further transformations or as structural elements in their own right.[11][12] Similar to the Suzuki coupling, this reaction is expected to proceed selectively at the C6-bromo position.
Protocol: Selective Alkynylation at the C6-Position
Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))
Solvent (e.g., Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
Inert gas (Argon or Nitrogen)
Procedure:
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and CuI.
Add the degassed solvent, followed by the base.
Add Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate and the terminal alkyne.
Stir the reaction mixture at room temperature or heat to 50-80 °C for 2-12 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
Concentrate the filtrate and partition the residue between ethyl acetate and water.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
Co-catalyst: Copper(I) iodide is a standard co-catalyst in Sonogashira reactions, facilitating the formation of a copper acetylide intermediate which then transmetalates to the palladium center.[13] Copper-free conditions have also been developed and may be advantageous in certain cases to avoid potential issues with copper contamination in the final product.[14]
Base: An amine base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the catalytic cycle.[12]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide variety of primary and secondary amines.[15][16] This reaction is also expected to be regioselective for the C6-bromo position.
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS))
Anhydrous, deoxygenated solvent (e.g., Toluene or 1,4-Dioxane)
Inert gas (Argon or Nitrogen)
Procedure:
To a glovebox or a Schlenk flask under a rigorously inert atmosphere, add the palladium precatalyst, ligand, and base.
Add the anhydrous solvent, followed by Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate and the amine.
Seal the vessel and heat the reaction mixture to 80-110 °C for 6-24 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
Ligand: The choice of ligand is critical for a successful Buchwald-Hartwig amination.[17] Bulky, electron-rich phosphine ligands are generally required to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, forming the active nucleophile.[17]
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The pyrazine scaffold is a common feature in many approved and investigational kinase inhibitors.[1][3][18] The nitrogen atoms of the pyrazine ring often act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site. Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate provides an excellent starting point for the synthesis of such inhibitors.
The general synthetic strategy involves the sequential functionalization of the C6 and C3 positions to introduce moieties that will interact with different pockets of the kinase active site. The ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with an amine to introduce further diversity.
Illustrative Synthetic Workflow for a Generic Kinase Inhibitor
Caption: A generalized synthetic pathway to a kinase inhibitor scaffold.
Case Study: Conceptual Synthesis of a c-Met/VEGFR-2 Inhibitor
Dual inhibitors of c-Met and VEGFR-2 have shown promise in cancer therapy.[18] The following conceptual pathway illustrates how Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate could be used to synthesize a molecule with features common to this class of inhibitors.
Caption: Conceptual synthesis of a dual c-Met/VEGFR-2 inhibitor.
Conclusion and Future Outlook
Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate is a powerful and versatile building block for drug discovery. Its pre-installed, differentially reactive handles allow for the controlled and sequential introduction of molecular diversity, making it an ideal starting point for the synthesis of libraries of compounds for high-throughput screening and lead optimization. The protocols and strategies outlined in this document provide a solid foundation for medicinal chemists to harness the full potential of this valuable scaffold in the quest for novel and effective therapeutics. As the demand for highly specific and potent kinase inhibitors continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in accelerating the discovery of next-generation medicines.
References
Gingipalli, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(8), 1336-1341. Available from: [Link]
Kotsonis, P., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 24(23), 4363. Available from: [Link]
Zhang, B., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 868913. Available from: [Link]
Al-Ostoot, F. H., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry. Available from: [Link]
Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 1-27. Available from: [Link]
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available from: [Link]
Frett, B., et al. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. MedChemComm, 5(10), 1507-1514. Available from: [Link]
Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. Available from: [Link]
Snieckus, V., & Zificsak, C. A. (2019). Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. The Journal of Organic Chemistry, 84(18), 11956-11966. Available from: [Link]
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
Frank, S. A., & Wulff, W. D. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1056-1064. Available from: [Link]
Kirsch, P., et al. (2020). A General Protocol for Robust Sonogashira Reactions in Micellar Medium. Chemistry – A European Journal, 26(53), 12154-12158. Available from: [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
Comoy, C., et al. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Journal of Heterocyclic Chemistry, 37(6), 1549-1554. Available from: [Link]
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]
Stanetty, P., & Schnürch, M. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(20), 3274-3298. Available from: [Link]
El-Ghanam, A. M., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(2-3), 209-216. Available from: [Link]
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
Chemcas. 6-bromo-3-chloro-5-methylpyridine-2-carboxylic acid. Available from: [Link]
Piguel, S., et al. (2012). Palladium-Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Organic Letters, 14(23), 6020-6023. Available from: [Link]
Ashenhurst, J. (2014). Synthesis (5) – Reactions of Alkynes. Master Organic Chemistry. Available from: [Link]
Cushman, M., et al. (2009). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. Journal of Medicinal Chemistry, 52(14), 4349-4358. Available from: [Link]
Berion, D., et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2623. Available from: [Link]
Zareen, A., et al. (2025). Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. Chemical Science. Available from: [Link]
Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Available from: [Link]
Littke, A. F., et al. (2000). A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. Journal of the American Chemical Society, 122(17), 4020-4028. Available from: [Link]
Iqbal, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4349. Available from: [Link]
Chemistry LibreTexts. (2024). 9.3: Reactions of Alkynes - Addition of HX and X₂. Available from: [Link]
da Silva, F. M., et al. (2021). Recent advances in the application of alkynes in multicomponent reactions. RSC Advances, 11(15), 8685-8711. Available from: [Link]
University of Calgary. PRACTICE EXERCISE – ORGANIC CHEMISTRY I Alkynes Synthesis and Reactions. Available from: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Regioselective Ester Hydrolysis of Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate
Introduction & Context
Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate (CAS: 2091009-80-0) is a highly specialized, polyhalogenated building block. It is predominantly utilized in the synthesis of allosteric SHP2 (Src homology region 2-containing protein tyrosine phosphatase 2) inhibitors, which are critical in targeted cancer therapies[1].
The conversion of this ethyl ester to its corresponding carboxylic acid is a fundamental, yet deceptively challenging, transformation[2]. Due to the extreme electron deficiency of the pyrazine core—exacerbated by the inductive electron-withdrawing effects of the 3-chloro and 6-bromo substituents—the ring is highly susceptible to Nucleophilic Aromatic Substitution (S_NAr). This application note details a field-proven, regioselective hydrolysis protocol that suppresses unwanted S_NAr side reactions, ensuring high structural fidelity for downstream pharmaceutical synthesis[3].
Mechanistic Rationale: The S_NAr vs. Hydrolysis Paradigm
In typical ester hydrolysis, an alkali metal hydroxide (such as NaOH or KOH) is used in an aqueous-organic solvent mixture to drive the cleavage of the alkoxy group[4][5]. However, applying these standard harsh basic conditions to heavily halogenated pyrazines often results in the displacement of the halogens by hydroxide ions. The 3-chloro group is particularly vulnerable due to its activation by the adjacent N1 pyrazine nitrogen and the C2 ester carbonyl, leading to 3-hydroxy pyrazine byproducts[6].
Causality of Base Selection:
To circumvent S_NAr, Lithium Hydroxide (LiOH) is the mandatory reagent of choice[6][7]. The causality relies on the unique physicochemical properties of the lithium cation (Li⁺). With its high charge density, Li⁺ acts as a strong Lewis acid, chelating simultaneously to the ester carbonyl oxygen and the adjacent N1 nitrogen of the pyrazine ring. This coordination complex highly localizes the hydroxide nucleophile near the ester carbonyl, accelerating the desired acyl cleavage. Concurrently, it sterically and electronically shields the electrophilic C3 and C6 ring positions. Furthermore, the lower solubility and milder basicity of LiOH compared to NaOH prevent sudden spikes in hydroxide concentration, maintaining a strictly controlled reaction environment[6].
Comparative Data: Reaction Optimization
The table below summarizes the quantitative outcomes of various hydrolysis conditions applied to halogenated pyrazine-2-carboxylates, demonstrating the necessity of the LiOH-mediated approach.
Hydrolysis Condition
Base Equivalents
Solvent System
Temp (°C)
Desired Acid Yield (%)
S_NAr Byproduct (%)
NaOH (Standard)
2.0 eq
MeOH / H₂O
25 - 50
< 30%
> 60% (3-OH derivative)
KOH (Harsh)
2.0 eq
THF / H₂O
50
< 15%
> 80% (Mixed OH derivatives)
Acidic (HCl)
Excess
1,4-Dioxane / H₂O
80
~ 40% (Incomplete)
< 5% (Slow reaction)
LiOH·H₂O (Optimized)
1.5 eq
THF / MeOH / H₂O
0 to 25
> 92%
< 2%
Data synthesized from comparative halopyrazine hydrolysis studies and SHP2 inhibitor patent literature[6][8][9].
Pathway Visualization
Fig 1: Chemoselective divergence in halopyrazine hydrolysis based on base selection.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the integrity of the molecule is maintained throughout the workflow.
Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water (H₂O)
1M Hydrochloric Acid (HCl)
Ethyl Acetate (EtOAc)
Procedure:
Solvent Preparation & Dissolution:
Action: In a round-bottom flask, dissolve 1.0 equivalent of the ester in a 3:1:1 mixture of THF:MeOH:H₂O (approx. 10 mL per gram of substrate).
Causality: The mixed solvent system is critical. THF and MeOH ensure complete solvation of the lipophilic ester, preventing a biphasic mixture that could lead to localized high concentrations of base and trigger S_NAr. Water acts as the necessary co-reactant for hydrolysis[4].
Base Addition:
Action: Cool the solution to 0 °C using an ice-water bath. Slowly add 1.5 equivalents of LiOH·H₂O in small portions over 10 minutes.
Causality: Cooling to 0 °C suppresses the activation energy required for the S_NAr pathway, while the ester hydrolysis—being highly favored by Li⁺ chelation—proceeds smoothly at lower temperatures[7].
Reaction Monitoring (Self-Validation):
Action: Stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature (20-25 °C). Monitor via LC-MS or TLC (Hexanes:EtOAc 7:3).
Validation Check: The reaction is complete when the ester mass (m/z ~279.5) disappears. Crucially, check the LC-MS for m/z peaks at [M-Cl+OH] or[M-Br+OH]. If these are detected, it indicates the temperature was too high or the base concentration was too localized.
Quenching & Volatile Removal:
Action: Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporator, bath temp < 30 °C) to remove THF and MeOH.
Causality: Removing organic alcohols before acidification is mandatory. If MeOH or EtOH is present during the subsequent HCl addition, Fischer esterification can occur, driving the equilibrium backward and reducing the yield of the free acid[5].
Acidification & Isolation:
Action: Dilute the remaining aqueous layer with additional deionized water and cool to 0 °C. Dropwise, add 1M HCl until the pH reaches strictly 3.0 - 4.0[8][9].
Validation Check: A white to off-white precipitate (the carboxylic acid) should form immediately upon reaching the target pH.
Causality: Do not acidify below pH 2. Highly acidic conditions can protonate the pyrazine nitrogens, forming a water-soluble hydrochloride salt that resists extraction, or potentially trigger premature decarboxylation of the activated pyrazine-2-carboxylic acid.
Extraction & Drying:
Action: Extract the aqueous suspension with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford pure 6-bromo-3-chloro-5-methylpyrazine-2-carboxylic acid.
References
Title: 2,5-disubstituted 3-methyl pyrazines and 2,5,6-trisubstituted 3-methyl pyrazines as allosteric SHP2 inhibitors.
Title: A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid.
Source: Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105.
URL: [Link]
Source: European Patent Office (EP4039685A1)
Title: Hydrolysis of Esters
Source: Chemistry LibreTexts
URL: [Link]
Application Notes and Protocols: Buchwald-Hartwig Amination of Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate
Prepared by: Gemini, Senior Application Scientist Introduction: Strategic C-N Bond Formation on a Dihalogenated Pyrazine Core The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providin...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Introduction: Strategic C-N Bond Formation on a Dihalogenated Pyrazine Core
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool for medicinal chemists and process developers.
This document provides a detailed guide for the application of the Buchwald-Hartwig amination to a specific and challenging substrate: Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate (CAS 2091009-80-0). This pyrazine derivative is a valuable building block, featuring two distinct halogen atoms that offer opportunities for selective functionalization. The electron-deficient nature of the pyrazine ring, coupled with the differential reactivity of the C-Br and C-Cl bonds, presents both a challenge and an opportunity for controlled, regioselective amination.
The primary focus of these application notes is to provide a robust protocol for the selective amination at the C-6 position (C-Br bond), leveraging the generally accepted reactivity trend of halogens in palladium-catalyzed cross-coupling reactions (C-I > C-Br > C-Cl). By carefully selecting the catalyst, ligand, base, and reaction conditions, a high degree of chemoselectivity can be achieved.
The substrate, Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate, possesses several key features that influence its reactivity in the Buchwald-Hartwig amination:
Dihalogenation: The presence of both a bromine and a chlorine atom allows for sequential, site-selective cross-coupling reactions. The C-Br bond is generally more susceptible to oxidative addition to the palladium(0) catalyst than the C-Cl bond, providing a basis for regioselectivity.
Electron-Deficient Heterocycle: Pyrazines are electron-deficient aromatic systems. This electronic property can facilitate the initial oxidative addition step of the catalytic cycle but may also influence the stability of intermediates.
Steric Hindrance: The methyl and ethyl carboxylate groups flanking the halogen atoms can introduce steric hindrance, which may impact the choice of ligand and the overall reaction rate.
The Buchwald-Hartwig Catalytic Cycle
A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted catalytic cycle for the Buchwald-Hartwig amination is depicted below.
Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Recommended Reagents and Rationale
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the palladium source, ligand, base, and solvent.
Component
Recommended Reagents
Rationale
Palladium Precatalyst
Pd(OAc)₂, Pd₂(dba)₃
These are common and effective palladium(II) and palladium(0) sources, respectively. They are readily available and have demonstrated broad applicability in cross-coupling reactions.
Ligand
XPhos, RuPhos, BrettPhos
Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle. For electron-deficient heterocycles, ligands like XPhos and RuPhos often provide superior results. BrettPhos is particularly effective for coupling primary amines. N-heterocyclic carbene (NHC) ligands can also be highly effective, especially for challenging substrates.
Base
NaOtBu, K₂CO₃, Cs₂CO₃
A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice for many aminations. For base-sensitive substrates, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be employed, though this may require higher reaction temperatures.
Solvent
Toluene, Dioxane, THF
Anhydrous, degassed aprotic solvents are essential to prevent catalyst deactivation and side reactions. Toluene and dioxane are frequently used due to their ability to dissolve the reagents and their suitable boiling points for thermal reactions.
Experimental Protocol: Selective Mono-amination at the C-6 Position
This protocol outlines a general procedure for the selective amination of Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate with a primary or secondary amine.
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
XPhos (or other suitable phosphine ligand)
Sodium tert-butoxide (NaOtBu)
Anhydrous, degassed toluene or dioxane
Schlenk flask or microwave vial
Magnetic stirrer and hotplate
Inert gas supply (Nitrogen or Argon)
Standard laboratory glassware for workup and purification
Silica gel for column chromatography
Step-by-Step Procedure
Figure 2: General Experimental Workflow.
Reaction Setup: In a dry Schlenk flask or microwave vial under an inert atmosphere, combine Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate (1.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.04 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
Inert Atmosphere: Seal the vessel and evacuate and backfill with nitrogen or argon three times to ensure an oxygen-free environment.
Addition of Liquids: Add the amine (1.2 equiv) followed by the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M with respect to the pyrazine substrate) via syringe.
Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C). The optimal temperature may vary depending on the reactivity of the amine and the chosen catalytic system.
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-amino-3-chloro-5-methylpyrazine-2-carboxylate derivative.
Ensure all reagents are pure and the solvent is anhydrous and degassed. Increase the reaction temperature. Screen different palladium/ligand combinations.
Formation of Di-substituted Product
Reaction temperature too high, prolonged reaction time.
Reduce the reaction temperature. Monitor the reaction closely and stop it once the mono-aminated product is maximized.
Dehalogenation (Hydrodehalogenation)
Presence of water or other protic sources.
Ensure strictly anhydrous and inert conditions.
Poor Regioselectivity
Inappropriate ligand or reaction conditions.
Screen ligands that are known to favor coupling with aryl bromides over chlorides. Lowering the reaction temperature may also improve selectivity. In some cases, the electronic nature of the substrate can lead to unusual reactivity patterns.
Conclusion
The Buchwald-Hartwig amination of Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate is a highly effective method for the synthesis of novel substituted pyrazines. By carefully controlling the reaction parameters, particularly the choice of ligand and temperature, selective mono-amination at the more reactive C-Br bond can be achieved with high efficiency. This protocol provides a solid foundation for researchers to explore the synthesis of a diverse range of pyrazine derivatives for applications in drug discovery and materials science.
References
A new class of large-but-flexible Pd-BIAN-NHC catalysts (BIAN=acenaphthoimidazolylidene, NHC=N-heterocyclic carbene) has been rationally designed to enable the challenging Buchwald-Hartwig amination of coordinating heterocycles. This robust class of BIAN-NHC catalysts permits cross-coupling under practical aerobic conditions of a variety of heterocycles with aryl, alkyl, and heteroarylamines, including historically challenging oxazoles
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing the Synthesis of Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate
Welcome to the Technical Support and Troubleshooting Center. This guide is designed for discovery chemists and process scientists working on functionalized pyrazine scaffolds, particularly those synthesizing allosteric S...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support and Troubleshooting Center. This guide is designed for discovery chemists and process scientists working on functionalized pyrazine scaffolds, particularly those synthesizing allosteric SHP2 (Src homology region 2 domain-containing phosphatase 2) inhibitors[1].
The conversion of the 3-hydroxy pyrazine precursor to the 3-chloro target (Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate) is a critical bottleneck. This guide provides mechanistic troubleshooting, quantitative optimization data, and a self-validating protocol to ensure high-yield, reproducible scale-up.
Fig 1: Reaction workflow and intermediate formation for the Appel-type chlorination of pyrazine.
Troubleshooting FAQs: Reaction Optimization
Q: Why is the conversion of my 3-hydroxy precursor to the 3-chloro product stalling at 60-70% yield?A: This transformation utilizes an Appel-type halogenation mechanism. Stalled conversion is almost exclusively caused by moisture in the reaction environment or insufficient pre-activation of the reagents. The reaction relies on the in-situ generation of a highly reactive chlorophosphonium intermediate from triphenylphosphine (PPh3) and N-chlorosuccinimide (NCS)[2]. If the 1,4-dioxane solvent is not strictly anhydrous, trace water will rapidly hydrolyze this intermediate into triphenylphosphine oxide (TPPO) and HCl, irreversibly consuming your reagents before they can react with the hydroxypyrazine.
Expert Fix: Use strictly anhydrous 1,4-dioxane. Furthermore, pre-mix PPh3 and NCS for at least 30 minutes at room temperature before adding the pyrazine substrate. This ensures complete formation of the active chlorinating species[3].
Q: I am observing significant formation of triphenylphosphine oxide (TPPO) co-eluting with my product. How can I improve purification without relying on multiple silica columns?A: TPPO is a ubiquitous and frustrating byproduct of PPh3-mediated halogenations. Because its polarity often mimics that of functionalized pyrazine carboxylates, standard flash chromatography is highly inefficient.
Expert Fix: Leverage differential solubility rather than chromatography. After the reaction is complete, concentrate the crude mixture to near dryness. Triturate the residue with a cold mixture of hexanes and ethyl acetate (9:1) or cold diethyl ether. TPPO is highly crystalline and poorly soluble in cold, non-polar solvent mixtures, whereas the target ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate remains in solution. Filter the suspension through a Celite pad to remove the bulk of the TPPO before loading the filtrate onto a silica column.
Q: Can I substitute POCl3 for the PPh3/NCS system to drive the chlorination faster?A: While phosphorus oxychloride (POCl3) is a classical reagent for converting hydroxypyrazines to chloropyrazines[4], it is highly discouraged for this specific substrate. The molecule contains an ethyl ester and a bromo substituent. The harsh, acidic conditions and elevated temperatures (often >90 °C) required for POCl3 chlorination frequently lead to ester hydrolysis, decarboxylation, or competitive nucleophilic aromatic substitution at the bromo position. The PPh3/NCS system provides a much milder, neutral pathway that proceeds at room temperature, preserving the integrity of the ester and the halogen substituents[3].
To aid in protocol selection, the following table summarizes the causal relationship between specific reaction conditions and their mechanistic outcomes.
Table 1: Quantitative Comparison of Chlorination Conditions
Reagent System
Solvent (Condition)
Temp
Time
Yield
Mechanistic Outcome & Byproducts
PPh3 / NCS (3.0 eq)
1,4-Dioxane (Anhydrous)
25 °C
2 h
>85%
Complete conversion; TPPO requires trituration.
PPh3 / NCS (1.5 eq)
1,4-Dioxane (Anhydrous)
25 °C
12 h
~60%
Incomplete activation; unreacted starting material remains.
POCl3 (neat)
None
90 °C
4 h
<40%
Extensive ester hydrolysis and thermal decomposition.
PPh3 / CCl4
Dichloromethane
40 °C
8 h
~50%
Sluggish kinetics; high toxicity of CCl4 limits scalability.
Self-Validating Experimental Protocol
This protocol is engineered with internal visual and analytical checkpoints to ensure the chemistry is proceeding correctly at each stage, preventing downstream failures[1],[3].
Objective: Synthesis of Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate via optimized Appel chlorination.
Step 1: Reagent Activation (The Critical Step)
In an oven-dried 500 mL round-bottom flask purged with inert gas (N2 or Ar), add Triphenylphosphine (PPh3) (3.0 equivalents) and anhydrous 1,4-dioxane (0.3 M relative to substrate).
Begin stirring to achieve a clear, colorless solution.
Add N-chlorosuccinimide (NCS) (3.05 equivalents) in one portion.
Self-Validation Checkpoint 1: Stir the mixture at room temperature (25 °C) for exactly 30 minutes. The solution MUST transition from clear to a thick, white slurry. This visual change confirms the successful formation of the active chlorophosphonium complex. Do not proceed to Step 5 if the solution remains clear.
Step 2: Substrate Addition & Reaction
5. Add Ethyl 6-bromo-3-hydroxy-5-methylpyrazine-2-carboxylate (1.0 equivalent) directly to the white slurry.
6. Stir the reaction mixture at room temperature for 2 hours.
7. Self-Validation Checkpoint 2: Monitor reaction progress via LC-MS. The starting material mass (
m/z≈261
) should be completely consumed and replaced by the target product mass (
m/z≈279
for the
79
Br/
35
Cl isotope pattern).
Step 3: Workup & TPPO Crash-out
8. Concentrate the reaction mixture under reduced pressure to approximately 10% of its original volume.
9. Add cold (0 °C) diethyl ether to the concentrated residue and stir vigorously for 15 minutes.
10. Self-Validation Checkpoint 3: A heavy, granular white precipitate (TPPO and succinimide) will crash out of the solution.
11. Filter the suspension through a pad of Celite, washing the filter cake with a small amount of cold diethyl ether.
12. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure target compound as a crystalline solid.
References
Title: WO2018013597A1 - 2,5-disubstituted 3-methyl pyrazines and 2,5,6-trisubstituted 3-methyl pyrazines as allosteric shp2 inhibitors
Source: Google Patents
URL
Title: AU2017296289A1 - 2,5-disubstituted 3-methyl pyrazines and 2,5,6-trisubstituted 3-methyl pyrazines as allosteric SHP2 inhibitors
Source: Google Patents
URL
Title: AZABICYCLIC SHP2 INHIBITORS - EP 4039685 A1
Source: European Patent Office
URL
Preventing unwanted debromination of Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate during palladium catalysis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in heteroaryl cross-coupling: the unwanted hydrodebromination (proto...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in heteroaryl cross-coupling: the unwanted hydrodebromination (protodehalogenation) of highly electron-deficient substrates like Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate .
This guide bypasses generic advice to provide a deep, mechanistic analysis of why this specific pyrazine fails under standard conditions, followed by self-validating protocols and evidence-based troubleshooting strategies to ensure your desired C–C bond formation succeeds.
Mechanistic Insight: The Causality of Hydrodebromination
Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate is an exceptionally electron-poor scaffold due to the combined inductive and resonance effects of the pyrazine nitrogen atoms, the C2-ester, and the C3-chloro group.
While this extreme electron deficiency makes the C6–Br bond highly reactive toward oxidative addition by Pd(0), it simultaneously stabilizes the resulting Ar-Pd(II)-Br intermediate. If the subsequent transmetalation step is sluggish (due to a sterically hindered or poorly nucleophilic coupling partner), this intermediate has an extended lifetime. During this time, it is highly susceptible to abstracting a hydride from protic solvents, water, or amine bases with β-hydrogens[1].
Once the Ar-Pd(II)-H species forms, rapid reductive elimination yields the unwanted debrominated byproduct (Ethyl 3-chloro-5-methylpyrazine-2-carboxylate) and regenerates the Pd(0) catalyst, siphoning your starting material into a dead-end pathway[2].
Catalytic cycle bifurcation: Cross-coupling vs. Hydrodebromination pathway.
Evidence-Based Optimization Parameters
To prevent debromination, we must thermodynamically and kinetically favor transmetalation while eliminating all potential hydride sources. The table below summarizes the causality behind critical parameter choices.
Reaction Parameter
High-Risk Condition (Promotes Debromination)
Optimized Condition (Suppresses Debromination)
Mechanistic Rationale
Solvent System
Ethanol / H₂O (4:1)
Anhydrous 1,4-Dioxane
Protic solvents act as potent β-hydride donors to the Pd(II) intermediate[1].
Base Selection
NaOEt or Et₃N (3.0 equiv)
Anhydrous K₃PO₄ (2.0 equiv)
Alkoxides and amines with β-hydrogens readily form Pd-H species via elimination[2].
Ligand Choice
PPh₃ (Standard)
SPhos or XPhos (8 mol%)
Bulky, electron-rich biaryl phosphines accelerate transmetalation and reductive elimination[3].
This protocol utilizes an anhydrous, silver-assisted methodology specifically designed to outcompete the debromination pathway for electron-deficient pyrazines.
Inert Atmosphere Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Backfill with Argon (repeat 3x) to rigorously exclude atmospheric moisture, which can act as a hydride source.
Solid Reagent Loading: Add the pyrazine substrate, arylboronic acid, Pd₂(dba)₃, SPhos, anhydrous K₃PO₄, and AgBF₄ to the flask under a positive stream of Argon.
Solvent Addition: Inject the anhydrous, degassed 1,4-Dioxane via syringe.
Temperature Control: Submerge the flask in a pre-heated oil bath at 65 °C . Do not exceed 70 °C, as elevated temperatures exponentially increase the rate of unwanted β-hydride elimination[5].
Validation Checkpoint (2 Hours): This protocol is designed to be self-validating. Withdraw a 10 µL aliquot, quench with water, extract with EtOAc, and analyze via LC-MS.
Expected Success: Dominant peak corresponding to the cross-coupled product.
Failure Indicator: A significant peak at m/z 201.0 ([M+H]⁺ of the debrominated Ethyl 3-chloro-5-methylpyrazine-2-carboxylate). If the m/z 201.0 peak exceeds 5% relative abundance, your system is not sufficiently anhydrous, or the boronic acid is too sterically hindered, requiring a switch to a more reactive nucleophile (e.g., organostannane or organozinc).
Workup: Once starting material is consumed, cool to room temperature, filter through a pad of Celite to remove AgBr and Pd black, and concentrate in vacuo before chromatographic purification.
Frequently Asked Questions (FAQs)
Q: I am already using anhydrous Dioxane and K₃PO₄, but I still see 20% debromination. What is the next step?A: If the baseline conditions are optimized and hydrodebromination persists, the bottleneck is definitively the transmetalation step. The Ar-Pd(II)-Br intermediate is simply living too long. In this scenario, the silver-assisted transmetalation strategy is mandatory. Adding 10-20 mol% of abstracts the bromide ligand, precipitating insoluble AgBr and generating a highly reactive cationic palladium center[4]. This dramatically lowers the activation energy for transmetalation, allowing the desired pathway to outcompete hydride abstraction.
Q: Will the 3-chloro group on the pyrazine ring interfere with the cross-coupling?A: Under standard conditions (60-80 °C), palladium exhibits excellent chemoselectivity for the C–Br bond over the C–Cl bond due to the lower bond dissociation energy of carbon-bromine. However, if you attempt to force a sluggish reaction by increasing the temperature above 100 °C, you risk losing this selectivity, leading to oligomerization or unwanted activation of the 3-chloro position[3]. This is why optimizing the transmetalation kinetics at lower temperatures is paramount.
Q: Can I use a different palladium source, like Pd(OAc)₂ instead of Pd₂(dba)₃?A: Yes, but be cautious. Pd(OAc)₂ is a Pd(II) precatalyst that must be reduced to Pd(0) in situ. The reduction process often consumes a portion of your phosphine ligand (forming phosphine oxide) or relies on the solvent/amine base to act as a reductant. If your system is already prone to hydride transfer, introducing conditions that favor Pd(II) reduction can inadvertently seed the reaction with Pd-H species early on. Using a pre-formed Pd(0) source like Pd₂(dba)₃ or a well-defined precatalyst that undergoes clean activation (like Buchwald precatalysts) is recommended to maintain tight control over the catalytic cycle.
References
Putman et al. "Transition metal-catalyzed functionalization of pyrazines". Organic & Biomolecular Chemistry (RSC Publishing), 2013. URL:[Link]
Overcoming solubility issues of Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate in aqueous media
Welcome to the Technical Support Center. Working with Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate presents a unique set of physicochemical challenges.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. Working with Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate presents a unique set of physicochemical challenges. As a highly lipophilic molecule featuring a di-halogenated pyrazine ring and a hydrolytically sensitive ethyl ester, it is notoriously prone to precipitation in aqueous media and degradation under harsh conditions.
This portal provides field-proven, mechanistically grounded troubleshooting strategies to ensure the integrity of your biological assays and in vivo formulations.
Q1: Why does my compound immediately "crash out" when I dilute my DMSO stock into cell culture media?The Causality: This is a classic example of the "solvent-shift" or "crash-out" effect. When a DMSO stock is introduced to an aqueous medium, water molecules rapidly form a tight, hydrogen-bonded hydration shell around the highly miscible DMSO. Because your compound is highly lipophilic (driven by the electron-withdrawing bromine and chlorine atoms), it is forcefully excluded from this hydration network. This exclusion causes rapid nucleation and the formation of colloidal aggregates or visible precipitates[1]. In cell-based assays, this leads to erroneously low drug exposure and highly variable IC50 data[2].
Q2: Can I lower the pH of my media to protonate the pyrazine ring and form a soluble salt?The Causality: No. While standard amines can be solubilized via protonation, pyrazine nitrogens are extremely weak bases. The presence of the electron-withdrawing halogens (Br, Cl) further depletes the electron density of the pyrazine ring, dropping its conjugate acid pKa well below 1. To achieve meaningful protonation, you would need an extremely acidic environment (pH < 1). At this pH, the ethyl ester group will undergo rapid acid-catalyzed hydrolysis, converting your active compound into an inactive carboxylic acid. You must maintain a physiological pH (6.5–7.5).
Q3: What is the most effective formulation strategy to keep this compound in solution without causing cellular toxicity?The Causality: The most reliable approach is host-guest complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD is a cyclic oligosaccharide that features a hydrophobic inner cavity and a hydrophilic outer surface. The lipophilic 6-bromo-3-chloro-5-methylpyrazine moiety inserts into this cavity via van der Waals forces, shielding the hydrophobic halogens from water. Meanwhile, the exterior hydroxyl groups of the cyclodextrin maintain the entire complex in the bulk aqueous solution, protecting the ester from hydrolysis and preventing precipitation[3],[4].
Logical decision tree for troubleshooting pyrazine compound precipitation.
Section 2: Quantitative Data & Excipient Compatibility
To prevent assay failure, you must select a solubilization strategy that balances compound solubility with cellular tolerability. Below is a comparative analysis of common excipients applied to this specific compound class.
Excipient / Solubilization Strategy
Max Tolerated Conc. (In Vitro)
Solubilization Mechanism
Suitability for Target Compound
DMSO
0.1% - 0.5% v/v
Co-solvent (reduces dielectric constant)
Poor: High risk of solvent-shift precipitation upon dilution.
PEG400
1.0% - 2.0% v/v
Co-solvent / Cosurfactant
Moderate: May require heating; can induce osmotic stress in cells.
Tween-80
0.01% - 0.1% v/v
Micellar encapsulation
Moderate: High risk of interfering with esterase-dependent assays.
HP-β-CD
Up to 20% w/v
Host-guest inclusion complexation
Excellent: Protects the ester, prevents precipitation, highly soluble.
Section 3: Self-Validating Experimental Protocols
Do not rely on visual inspection alone to confirm solubility; sub-visible colloidal aggregates can ruin assay reproducibility. The following protocols integrate mandatory self-validation loops.
Protocol 1: The "Pre-Spike" Serial Dilution Method (For Low-Dose In Vitro Assays)
Use this method if you must use DMSO and your target assay concentration is <10 µM.
Stock Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO. Store in a desiccator. Causality: DMSO is highly hygroscopic; absorbed water will prematurely degrade the stock's solvent capacity and hydrolyze the ester.
Media Pre-Warming: Pre-warm the aqueous cell culture media to 37°C in a water bath. Causality: Thermodynamics favor solubility at higher temperatures, preventing immediate thermal shock nucleation.
The Pre-Spike: Instead of pipetting the DMSO stock directly into a static well plate, add the required volume of DMSO stock dropwise into a conical tube of rapidly vortexing media. Ensure the final DMSO concentration remains ≤0.5%.
Self-Validation Loop (Spectrophotometry): Transfer 1 mL of the final dosed media to a cuvette and measure the Optical Density (OD) at 600 nm against a blank of pure media.
Pass: OD600 < 0.01 (Compound is fully dissolved).
Fail: OD600 > 0.05 (Sub-visible colloidal aggregates have formed. Discard and proceed to Protocol 2).
Protocol 2: HP-β-CD Inclusion Complexation (For High-Dose or In Vivo Studies)
Use this method to achieve millimolar aqueous concentrations without organic solvents.
Vehicle Preparation: Dissolve 20 g of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 100 mL of pH 7.4 PBS to create a 20% w/v solution.
Direct Addition: Add the solid Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate directly to the HP-β-CD solution (target 5-10 mg/mL). Do not use DMSO as an intermediate.
Thermodynamic Driving: Sonicate the suspension in a water bath at 25°C for 30 minutes, followed by continuous magnetic stirring for 24 hours. Causality: Complexation is an equilibrium process driven by the displacement of high-enthalpy water molecules from the cyclodextrin cavity; it requires time and kinetic energy to reach saturation.
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter. Causality: This physically removes any uncomplexed, insoluble drug particles that could cause micro-embolisms in vivo or false-positives in vitro.
Self-Validation Loop (HPLC-UV): Dilute an aliquot of the filtrate 1:100 in acetonitrile and analyze via HPLC-UV. Compare the peak area against a standard curve generated in 100% organic solvent to quantify the exact concentration of the solubilized drug. Do not proceed to biological assays without this quantitative confirmation.
Experimental workflow for HP-β-CD inclusion complexation and validation.
References[3] Title: A Comprehensive Guide to 2-Hydroxypropyl-β-Cyclodextrin: Structure, Function, and Pharmaceutical Applications. Source: alfachemic.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9waJUAPC1AmmSCUB_pFIkGIPG6eG1ZfUgQcRI4k3UjDKdyORsb9A9P4XkfNlDOB4F4JqES7PtjSsVJlDuDZeKA9e2Xi3hFNqFtz3xnAzR4NU2DX2WzxPk8x3eGKYkL69s0FDapO5yifOMu2hogs8e1IxbruaE0KzYAWr8u0hv6MK7ei5nxr8IB_E0IoFMyiOipoAxqRPN3rZ0A6R8fyxQjjDNjcbTou2UlJzEdrTQXFWO7ppNECk5Oc3tqHV5paLVH8SL3H1LhLRxNkezqO3kDQ==[4] Title: Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHumpCwHbFoJVIhlAqISO_LfJnYY1tLsYeKmjYs0yBZwLu6tPWnxrb9642tS4iHt7tcddofjEhfRWk_C1bkTFZEBXHGgfQDj192SZqm6Op0muwkY05mhVzYUe2Cu3okWl43jtQyesshBnLlNNn1[1] Title: A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6uRCZOgpYOPtzbSnIB-4wpghYnZ6P8NpxMt6mKz1mrysdIFbLGnBjivVtektgT5ZyI4xqE-BZ0NZV2w060oOAs28oADHZGVoQwI2ZavjTgpnamIvLObxLx4TliqYA5gQCWNVbqFIwl7X9ZMM=[2] Title: Achieving accurate compound concentration in cell-based screening: validation of acoustic droplet ejection technology. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_5aM0J6ci20DZTVqq0NPzpmwJ9Uqwb6XlJbjWoWJ2RScxFDkBtKKVvtWSV6QRXViMZlYjWKSpgGxogNaT0g6fBv75EtYpRotlevW4pgj3MWAoabZtVm6p6ZsuCCntimdMY33P
Optimizing catalyst loading for cross-coupling with Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate
Welcome to the Technical Support Center for advanced heterocyclic cross-coupling. This guide is specifically engineered for researchers and drug development professionals working with Ethyl 6-bromo-3-chloro-5-methylpyraz...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for advanced heterocyclic cross-coupling. This guide is specifically engineered for researchers and drug development professionals working with Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate (CAS: 2091009-80-0)[1][2].
Highly functionalized dihalopyrazines present profound chemoselectivity challenges. The presence of an electron-withdrawing ethyl ester at C2 and a methyl group at C5 creates a complex electronic environment where the inherent reactivity of the C6-Br and C3-Cl bonds can easily blur under standard catalytic conditions[3][4]. This guide provides field-proven troubleshooting logic, mechanistic insights, and self-validating protocols to help you master catalyst loading and achieve absolute chemocontrol.
Chemoselectivity Logic & Workflow
Logical workflow for determining catalyst loading based on chemoselectivity requirements.
Q1: Why am I getting inseparable mixtures of C6-coupled, C3-coupled, and bis-coupled products during my Suzuki-Miyaura reactions?A1: This is a classic symptom of lost kinetic control. In your substrate, the C6 position contains a bromine, which typically undergoes faster oxidative addition to Pd(0) than chlorine due to a lower bond dissociation energy. However, the C3-chlorine is highly activated by the adjacent electron-withdrawing ethyl carboxylate group at C2 and the pyrazine nitrogen[4]. This creates a potent secondary electrophilic site. If your palladium catalyst loading is too high, or if your reaction temperature exceeds 70°C, the kinetic preference for the C-Br bond is overridden. The excess active Pd(0) will rapidly consume the C-Br bonds and immediately begin inserting into the C3-Cl bonds, leading to bis-coupling or regioisomeric mixtures.
Q2: How does catalyst loading directly dictate the reaction pathway?A2: Catalyst loading dictates the steady-state concentration of the active Pd(0) species. High palladium loading (e.g., >5 mol%) increases the local concentration of Pd(0), which accelerates the consumption of the primary C-Br electrophile but simultaneously promotes secondary oxidative addition into the C-Cl bond. Lowering the catalyst loading to 0.5–2.0 mol% ensures that the reaction remains strictly under kinetic control, favoring only the weaker C-Br bond. To maintain catalytic efficiency at these low loadings, you must use highly active, sterically demanding dialkylbiaryl phosphine ligands (like SPhos or XPhos), which accelerate both oxidative addition and reductive elimination without requiring high temperatures[5].
Q3: I lowered my catalyst loading, but now my reaction stalls and I observe significant protodehalogenation and boronic acid homocoupling. How do I fix this?A3: Stalling at low catalyst loadings usually indicates catalyst death via oxidation or slow transmetalation.
Homocoupling: This is almost exclusively caused by dissolved oxygen in your solvent, which promotes the oxidative homocoupling of boronic acids[6]. This artificially depletes your coupling partner, stalling the reaction. Fix: Strictly degas your solvents via sparging.
Protodehalogenation: This occurs when the reductive elimination step is too slow, allowing the Pd(II)-aryl intermediate to undergo protonolysis (often from trace water). Fix: Switch to a more sterically demanding ligand (e.g., SPhos) which forces the Pd(II) intermediate to undergo rapid reductive elimination due to steric bulk[5].
Quantitative Optimization of Catalyst Loading
The following table summarizes the causal relationship between catalyst loading, ligand choice, and chemoselectivity when targeting the C6-Br position of Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate.
Entry
Catalyst System
Loading (mol%)
Temp (°C)
C6-Coupled Yield (%)
Bis-Coupled / C3-Coupled (%)
Unreacted SM (%)
1
Pd(dppf)Cl₂
5.0
90
45
40
0
2
Pd(OAc)₂ / SPhos
5.0
80
60
25
0
3
Pd(OAc)₂ / SPhos
2.0
60
88
5
2
4
Pd(OAc)₂ / SPhos
0.5
60
92
< 1
5
5
Pd(OAc)₂ / SPhos
0.1
60
35
0
60
Data Interpretation: Entry 4 represents the optimal "sweet spot." A loading of 0.5 mol% provides enough active catalyst to drive the reaction to near completion while maintaining strict kinetic control over the C6-Br bond.
This protocol is designed as a self-validating system . By incorporating specific checkpoints, the reaction validates its own progress, preventing the common mistake of prematurely adding more catalyst.
Add the dihalopyrazine, arylboronic acid, and K₃PO₄ to a Schlenk flask.
Add the Toluene/H₂O solvent mixture.
Causality Step: Sparge the biphasic mixture with N₂ for exactly 15 minutes. Do not skip this. Dissolved oxygen rapidly oxidizes Pd(0) to inactive Pd(II) and promotes boronic acid homocoupling[6]. Removing oxygen allows you to safely use the ultra-low 0.5 mol% catalyst loading.
Catalyst Activation:
In a separate rigorously degassed vial, dissolve Pd(OAc)₂ and SPhos in 1 mL of Toluene. Stir for 5 minutes until the solution turns from red to pale yellow.
Self-Validation Checkpoint: The color change confirms the in situ reduction of Pd(II) to the active Pd(0)-SPhos complex[5].
Reaction Execution:
Transfer the active catalyst solution to the main reaction flask via syringe.
Heat the reaction strictly to 60°C.
Causality Step: Do not exceed 60°C. Higher thermal energy will overcome the activation barrier for C3-Cl oxidative addition, destroying your chemoselectivity[4].
In-Process Monitoring (1 Hour Checkpoint):
Take a 10 µL aliquot, dilute in MeCN, and analyze via LCMS.
Self-Validation Checkpoint: You should observe >70% conversion to the C6-product with the C3-Cl bond intact. If unreacted starting material remains, do not add more catalyst . Extend the reaction time by 2 hours. Adding more catalyst mid-reaction spikes the Pd(0) concentration and triggers C3-Cl bis-coupling.
Quench and Isolation:
Once complete, cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.
References
WO2018013597A1 - 2,5-disubstituted 3-methyl pyrazines and 2,5,6-trisubstituted 3-methyl pyrazines as allosteric shp2 inhibitors - Google Patents.
A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media - DOI/Elsevier. Available at:[Link]
Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
Technical Support Center: Purification & Recrystallization of Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate
Welcome to the Technical Support Center for Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate (CAS: 2091009-80-0) . As a highly functionalized halogenated heteroaromatic, this compound is a critical intermediate in t...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate (CAS: 2091009-80-0) . As a highly functionalized halogenated heteroaromatic, this compound is a critical intermediate in the synthesis of allosteric SHP2 (Src homology region 2 domain-containing phosphatase 2) inhibitors, which are vital in oncology and developmental disorder research .
Because this compound is typically synthesized via the chlorination of its 3-hydroxy precursor using triphenylphosphine (PPh3) and N-chlorosuccinimide (NCS) , researchers frequently encounter complex crude mixtures. This guide provides field-proven troubleshooting, physicochemical data, and self-validating protocols to help you achieve >99% purity.
Part 1: Troubleshooting & FAQs
Q1: During silica gel chromatography, my product co-elutes with a massive UV-active impurity. How do I resolve this?A1: The synthesis of this compound generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and succinimide . TPPO is highly UV-active and acts as a strong hydrogen-bond acceptor. It interacts heavily with the silanol groups on standard silica stationary phases, causing severe tailing that overlaps with the target pyrazine.
Causality & Solution: Do not load the raw crude directly onto a column. TPPO is highly soluble in dichloromethane but poorly soluble in cold aliphatic hydrocarbons. Perform a pre-column trituration using a cold Hexane/Diethyl Ether (9:1) mixture. The TPPO will precipitate as a white solid, allowing you to filter it off. The enriched filtrate can then be safely loaded onto the column.
Q2: When attempting recrystallization, my compound forms a biphasic "oil" at the bottom of the flask instead of crystallizing. Why does this happen?A2: You are experiencing "oiling out" (liquid-liquid phase separation). This occurs when the compound's solubility in the chosen solvent system drops drastically at a temperature above its melting point. Highly halogenated, low-melting heteroaromatics like this pyrazine ester are prone to this phenomenon in pure alkane solvents.
Causality & Solution: Shift from a purely non-polar solvent to a bridging solvent system with a steeper thermodynamic solubility curve, such as Heptane/Isopropanol (9:1). Isopropanol disrupts the formation of the solute-rich liquid phase. Furthermore, seed the solution at a slightly elevated temperature (e.g., 40°C) before cooling to induce heterogeneous nucleation rather than phase separation.
Q3: I am observing a highly polar degradation spot on TLC after prolonged purification. What is degrading?A3: The ethyl carboxylate ester at the C2 position is susceptible to hydrolysis, while the halogens (chloro at C3, bromo at C6) activate the electron-deficient pyrazine ring toward nucleophilic aromatic substitution (SNAr).
Causality & Solution: Prolonged exposure to Lewis acidic silica gel and adventitious moisture catalyzes ester hydrolysis. Minimize the compound's residence time on the column. Ensure your eluent is completely anhydrous, and avoid using basic alcoholic solutions during recrystallization to prevent transesterification.
Part 2: Quantitative Data & Solvent Profiling
To ensure a self-validating workflow, compare your empirical observations against the standardized physicochemical data in Table 1.
Table 1: Solubility and TLC Profile for Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate
Solvent System
Solubility (mg/mL at 25°C)
Rf Value (Silica)
Application Notes
Hexanes
< 5
0.15
Poor solubility; excellent for anti-solvent precipitation.
Fig 1. Purification workflow for Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate.
Part 4: Self-Validating Experimental Protocols
Protocol A: TPPO Depletion and Flash Chromatography
This protocol utilizes solubility differentials to remove >80% of phosphorus byproducts before chromatography, protecting the silica stationary phase.
Concentration: Concentrate the crude 1,4-dioxane reaction mixture in vacuo at 35°C until a viscous syrup is obtained. Do not exceed 40°C to prevent thermal degradation.
Trituration: Suspend the syrup in 5 volumes of cold Hexane/Diethyl Ether (9:1 v/v) at 0°C. Stir vigorously for 30 minutes. A dense white precipitate (TPPO and succinimide) will form.
Filtration: Filter the suspension through a medium-porosity sintered glass funnel. Wash the filter cake with 1 volume of ice-cold hexanes.
Chromatography Loading: Concentrate the filtrate to a minimal volume and dry-load it onto Celite. Load this onto a pre-equilibrated silica gel column (100% Hexanes).
Elution: Elute using a step gradient of 0% to 20% Ethyl Acetate in Hexanes. The target pyrazine compound typically elutes at ~15% EtOAc.
Validation: Spot fractions on a silica TLC plate. The pure product will appear as a distinct, strongly UV-active spot at Rf = 0.45 (in 8:2 Hexane/EtOAc).
This protocol relies on thermodynamic control to prevent liquid-liquid phase separation (oiling out) and ensure high-purity crystalline recovery.
Dissolution: Dissolve the chromatographically purified (but amorphous) product in a minimum volume of hot Isopropanol (approx. 50°C).
Anti-Solvent Addition: Slowly add Heptane (anti-solvent) dropwise while maintaining stirring and temperature until the solution becomes faintly cloudy (reaching the cloud point).
Clarification & Seeding: Add a single drop of Isopropanol to regain a clear solution. Immediately introduce 1-2 mg of pure product crystals as seeds.
Controlled Cooling: Reduce the temperature linearly to 20°C over 2 hours, then transfer to a 4°C refrigerator for 12 hours. Warning: Do not crash-cool, as rapid cooling traps solvent inclusions and promotes oiling out.
Harvesting: Filter the resulting crystalline solid, wash with ice-cold Heptane, and dry under high vacuum (<1 mbar) at 25°C for 24 hours to yield the final pure compound.
References
Title: US10934302B1 - SHP2 phosphatase inhibitors and methods of use thereof
Source: Google Patents
URL
Title: EP4039685A1 - Azabicyclic SHP2 Inhibitors
Source: European Patent Office / Google Patents
URL
Optimization
Technical Support Center: Isolation & Regioisomer Separation of Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate
Welcome to the Technical Support and Troubleshooting Hub for the isolation of Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate (CAS: 2091009-80-0). This highly functionalized pyrazine is a critical electrophilic bui...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support and Troubleshooting Hub for the isolation of Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate (CAS: 2091009-80-0). This highly functionalized pyrazine is a critical electrophilic building block in drug development, most notably utilized in cross-coupling reactions (such as Suzuki-Miyaura couplings with 2,3-dichlorophenylboronic acid) to synthesize allosteric SHP2 inhibitors[1][2].
During its preparation—typically via the sequential halogenation of a pyrazine precursor—multiple positional isomers (regioisomers) are generated. Separating these isomers is a notorious bottleneck. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting protocols to achieve high-purity isolation.
Mechanistic Insights: The Regioisomer Challenge
As a Senior Application Scientist, it is crucial to understand why these molecules defy standard purification. Pyrazine regioisomers (e.g., the 5-bromo-6-methyl vs. 3-bromo-6-chloro analogs) possess nearly identical polar surface areas and dipole moments[3].
The structural similarity of these positional isomers means the inductive effects of the halogens (-Cl, -Br) and the ester (-COOEt) do not sufficiently differentiate their affinity for standard silica gel[3]. Furthermore, mass spectrometry (MS) cannot be solely relied upon for identification, as positional isomers of alkylpyrazines produce virtually indistinguishable mass fragmentation patterns[4]. Therefore, separation requires highly selective Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Supercritical Fluid Chromatography (SFC), followed by rigorous 2D NMR validation.
This self-validating protocol ensures the reproducible isolation of Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate from its crude halogenated matrix.
Step 1: Sample Preparation
Dissolve the crude mixture in a 1:1 mixture of DMSO and Methanol to ensure complete solubility of all halogenated species. Filter through a 0.22 µm PTFE syringe filter.
Step 2: Column & System Setup
Column: Select a low-silanol activity C18 column (e.g., Newcrom R1, 5 µm, 21.2 x 250 mm for preparative scale)[6].
Temperature: Strictly control the column oven at 25 °C to prevent thermodynamic retention shifts[5].
Step 3: Mobile Phase Configuration
Solvent A: LC-MS grade Water + 0.1% Formic Acid (Replaces phosphoric acid to maintain MS compatibility and suppress residual silanol ionization)[6].
Solvent B: LC-MS grade Methanol + 0.1% Formic Acid. (Do not use Acetonitrile due to the abnormal temperature dependence of alkylpyrazines[5]).
Step 4: Elution Gradient
Run a shallow gradient: Start at 40% B, hold for 5 minutes, then ramp to 70% B over 30 minutes.
Monitor absorbance using a PDA detector set to 270 nm (the optimal UV max for substituted pyrazines)[5].
Validation: Lyophilize the fractions. You must run 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) NMR to confirm the regiochemistry. MS is invalid for distinguishing the final positional arrangement[4].
Troubleshooting FAQs
Q1: My regioisomers are co-eluting on the silica gel column despite trying extremely shallow Hexane/EtOAc gradients. What should I do?A1: This is an expected failure mode. The structural similarity of pyrazine isomers results in nearly identical Rf values on normal-phase silica[3]. Abandon normal-phase chromatography for this specific step. Transition immediately to Reverse-Phase HPLC (C18) or, if available, use a chiral stationary phase. Chiral columns possess unique steric environments that frequently resolve stubborn achiral regioisomers[3].
Q2: I am using an Acetonitrile/Water gradient on my C18 column, but the retention times of my peaks are drifting unpredictably between runs. Is my column degrading?A2: Your column is likely fine. Alkylpyrazines exhibit a documented, abnormal temperature-dependent retention behavior specifically when using Acetonitrile-based mobile phases[5]. Minor ambient temperature fluctuations in your laboratory are causing the drift.
Solution: Switch your organic modifier from Acetonitrile to Methanol. Methanol/Water mobile phases do not induce this thermal instability in pyrazines, resulting in a locked, reproducible baseline[5].
Q3: Both of my isolated HPLC peaks show the exact same m/z (approx. 279.5) and the same isotopic pattern (M, M+2, M+4) indicative of one Chlorine and one Bromine. How do I definitively identify which peak is Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate?A3: You have hit the fundamental limitation of mass spectrometry for this chemical class. Positional isomers of alkylpyrazines produce identical mass spectra[4]. You must use 2D NMR.
Solution: Perform a 1H-13C HMBC experiment. Locate the singlet corresponding to the methyl group (~2.5–2.7 ppm). Observe the 3-bond carbon correlations. In the correct 6-bromo-5-methyl isomer, the methyl protons will correlate strongly with the carbon bearing the bromine atom (C6). If it correlates with a carbon bearing a chlorine, you have isolated the wrong regioisomer.
Q4: Can I use GC-MS to monitor the halogenation reaction progress before committing to Prep-HPLC?A4: Yes. GC-MS is highly sensitive and is considered a gold standard for volatile/semi-volatile pyrazines[3].
Solution: Use a medium-polarity or wax capillary column (e.g., ZB-WAXplus) with an initial oven temperature of 50 °C ramping to 250 °C[3]. However, remember that you must rely on chromatographic retention indices to differentiate the isomers on the GC trace, as spectral library matching will fail to distinguish them[4].
References
Google Patents. "WO2018013597A1 - 2,5-disubstituted 3-methyl pyrazines and 2,5,6-trisubstituted 3-methyl pyrazines as allosteric shp2 inhibitors.
Toyohashi University of Technology. "Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography." TUT Repository. [Link]
SIELC Technologies. "Separation of Pyrazine on Newcrom R1 HPLC column." SIELC Applications.[Link]
ResearchGate. "Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS)." ResearchGate. [Link]
Technical Support Center: Handling, Storage, and Troubleshooting for Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate
Welcome to the Technical Support and Troubleshooting Hub for Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate (CAS: 2091009-80-0) . This highly functionalized heterocyclic building block is heavily utilized in moder...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support and Troubleshooting Hub for Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate (CAS: 2091009-80-0) . This highly functionalized heterocyclic building block is heavily utilized in modern drug discovery, most notably in the synthesis of allosteric SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase-2) inhibitors[1].
Because the pyrazine ring is densely substituted with electron-withdrawing groups (an ester, a chlorine, and a bromine atom), the core is highly electrophilic[2]. While this enables versatile downstream functionalization, it also makes the compound exceptionally sensitive to ambient moisture, nucleophiles, and improper storage conditions. This guide provides the mechanistic causality behind these sensitivities and offers field-proven, self-validating protocols to ensure experimental integrity.
Core Degradation Mechanics & Logical Pathways
To troubleshoot effectively, one must understand the electronic environment of the molecule. The two nitrogen atoms in the pyrazine ring withdraw electron density via inductive and resonance effects. The C2-ethyl ester further depletes electron density, heavily activating the C3-chlorine toward Nucleophilic Aromatic Substitution (SNAr) and making the ester carbonyl highly susceptible to nucleophilic attack (hydrolysis)[3].
Competing degradation and reaction pathways dictated by the electrophilic core.
Q: Why does my LC-MS show a mass of ~251 m/z instead of the expected ~279 m/z after storing the compound in solution?A: You are observing premature ester hydrolysis. The loss of 28 Da corresponds to the conversion of the ethyl ester to the pyrazine-2-carboxylic acid[3]. The electron-deficient pyrazine ring stabilizes the tetrahedral intermediate formed during nucleophilic attack by trace water. Solution: Always reconstitute in strictly anhydrous solvents (moisture < 50 ppm) and avoid storing the compound in protic solvents like methanol or ethanol, which can also cause transesterification.
Q: During palladium-catalyzed amination, I am observing two different product masses. How do I control regioselectivity?A: Both the C3-chloro and C6-bromo positions are reactive, but they operate under different mechanistic controls[1]. The C3-chloro position is highly activated for SNAr due to the adjacent C2-ester. Conversely, palladium oxidative addition (e.g., in Buchwald-Hartwig or Suzuki-Miyaura couplings) generally favors the weaker C-Br bond at the C6 position[4]. Troubleshooting: If you see C3-substitution during a Pd-catalyzed reaction, your base is likely acting as a nucleophile (SNAr), or your reaction temperature is too high. Switch to a sterically hindered, non-nucleophilic base (e.g., DIPEA or
K3PO4
) and lower the temperature.
Q: What are the optimal long-term storage conditions for the neat powder?A: The neat solid should be stored at 4°C or -20°C under an inert atmosphere (Argon or Nitrogen)[5]. Because the compound is mildly hygroscopic, repeated opening of the vial at room temperature will introduce condensation, driving slow solid-state hydrolysis over months.
The following table summarizes the stability profile of Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate across various conditions, allowing you to predict shelf-life and identify primary failure modes.
To ensure scientific integrity, every protocol must act as a self-validating system . Do not proceed to subsequent synthetic steps without verifying the structural integrity of the pyrazine core using the validation checkpoints provided below.
Protocol A: Safe Handling and Reconstitution Workflow
Objective: Prepare a 100 mM stock solution without triggering ester cleavage.
Equilibration: Remove the sealed vial from 4°C storage and place it in a desiccator for 30 minutes to equilibrate to room temperature. Causality: Opening a cold vial causes immediate atmospheric condensation on the powder, introducing water that will act as a nucleophile.
Solvent Preparation: Syringe 10 mL of anhydrous DMSO (packaged under Argon, <50 ppm
H2O
) into a dry, septa-sealed flask.
Dissolution: Transfer the solid to the DMSO under a positive stream of Argon. Vortex gently until a clear solution is achieved.
Aliquotting: Divide the solution into single-use amber glass vials (to prevent potential photolysis of the C-Br bond). Purge the headspace of each vial with Argon before sealing.
Storage: Store aliquots at -20°C.
Self-Validating Checkpoint: Run a 1 µL aliquot on LC-MS (ESI+). You must observe the characteristic
M,M+2,M+4
isotope cluster at m/z 279, 281, and 283 (approximate 3:4:1 ratio) indicative of one intact Bromine and one intact Chlorine atom. If a cluster appears at 251/253/255 m/z, the stock is compromised by hydrolysis.
Workflow for the reconstitution and long-term storage of pyrazine-2-carboxylates.
Objective: Couple an aryl boronic acid at the C6-bromo position while preserving the C3-chloro and C2-ester groups[4].
Reagent Loading: In an oven-dried Schlenk flask, combine Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate (1.0 equiv), the desired aryl boronic acid (1.1 equiv), and
Pd(dppf)Cl2
(0.05 equiv).
Base Selection: Add anhydrous
K3PO4
(2.0 equiv). Causality: Avoid aqueous
Na2CO3
or
NaOH
, as hydroxide will rapidly hydrolyze the C2-ethyl ester before the cross-coupling can reach completion.
Solvent System: Add degassed 1,4-dioxane.
Reaction: Stir at 80°C under Argon for 4-6 hours.
Self-Validating Checkpoint: Monitor the reaction via LC-MS. Successful C6-coupling will result in the loss of the bromine isotope pattern (the 1:1 ratio of 79Br/81Br), leaving only the chlorine isotope pattern (a 3:1 ratio of 35Cl/37Cl) in the product mass. If the 1:1 bromine pattern remains but the mass has changed, undesired SNAr at the C3-chloro position has occurred, indicating your base or nucleophile was too aggressive.
References
Novartis AG. "2,5-disubstituted 3-methyl pyrazines and 2,5,6-trisubstituted 3-methyl pyrazines as allosteric SHP2 inhibitors." WO2018013597A1, Google Patents, 2018.
MDPI. "Exploration of the Fusidic Acid Structure Activity Space for Antibiotic Activity (Pyrazine-2-carboxylate ester hydrolysis)." Molecules, 2025. Available at: [Link]
Relay Therapeutics, Inc. "Shp2 phosphatase inhibitors and methods of use thereof." WO2019183367A1, Google Patents, 2019.
Reactivity Comparison Guide: Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate vs. Dichloro Pyrazine Analogs
Introduction In the fast-paced realm of drug discovery, particularly in the synthesis of complex pyrazine-based therapeutics such as allosteric SHP2 inhibitors , the efficiency of a synthetic route is heavily dictated by...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the fast-paced realm of drug discovery, particularly in the synthesis of complex pyrazine-based therapeutics such as allosteric SHP2 inhibitors , the efficiency of a synthetic route is heavily dictated by the starting building blocks. Constructing these scaffolds requires precise, regioselective functionalization. This guide provides an objective, data-driven comparison between Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate (the "bromo-chloro" analog) and its symmetric counterpart, Ethyl 3,6-dichloro-5-methylpyrazine-2-carboxylate (the "dichloro" analog).
Expertise & Experience: The Causality of Orthogonal Reactivity
When designing a sequential functionalization strategy (e.g., amination followed by arylation), the inherent reactivity of the halogenated positions must be distinct. As an application scientist, I evaluate building blocks based on their ability to offer predictable, thermodynamically driven differentiation.
The Bromo-Chloro Advantage:
Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate offers true orthogonal reactivity through two distinct mechanisms:
SNAr at C3: The ethyl ester at C2 acts as a strong electron-withdrawing group (EWG), highly activating the adjacent C3-Cl bond toward Nucleophilic Aromatic Substitution (SNAr).
Cross-Coupling at C6: The C6 position is meta to the ester, making it less electronically activated for SNAr. However, the C6-Br bond has a significantly lower bond dissociation energy (~68 kcal/mol) compared to the C-Cl bond (~81 kcal/mol). This thermodynamic difference makes the C6-Br bond highly susceptible to oxidative addition by Palladium(0) catalysts . This allows for a clean, sequential SNAr followed by a Suzuki-Miyaura coupling without the need for protecting groups.
The Dichloro Dilemma:
Ethyl 3,6-dichloro-5-methylpyrazine-2-carboxylate contains two identical C-Cl bonds. While the C3-Cl is electronically activated by the ester for SNAr, differentiating the remaining C6-Cl from unreacted C3-Cl during Pd-catalyzed cross-coupling is notoriously difficult. Relying purely on electronic differentiation without a thermodynamic handle often leads to mixtures of regioisomers, requiring extensive catalyst screening and precise temperature control to avoid di-substitution.
Data Presentation: Comparative Performance
The table below summarizes the quantitative performance of both analogs in a standard two-step functionalization sequence (SNAr followed by Suzuki coupling).
To ensure reproducibility, the following protocols for the bromo-chloro analog are designed as self-validating systems. In-process controls (IPC) via LC-MS are embedded to confirm causality and reaction completion before proceeding to the next step.
Protocol A: Regioselective SNAr at C3
Setup: In a dry round-bottom flask, dissolve Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.
Reagent Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) followed by the primary amine (e.g., an aniline derivative) (1.1 eq).
Reaction: Stir the mixture at room temperature (20°C). The strong activation by the C2-ester allows this to proceed without heating, suppressing any potential side reactions at the C6-Br position.
Self-Validation (IPC): After 2 hours, sample the reaction for LC-MS. You must observe the complete disappearance of the starting material mass and the appearance of the [M+H]+ corresponding to the C3-aminated product. The isotopic pattern will clearly show the retention of one Bromine atom (a distinct 1:1 ratio of M / M+2 peaks).
Workup: Dilute with Ethyl Acetate, wash with 5% aqueous LiCl (3x) to remove DMF, dry over Na₂SO₄, and concentrate. The crude product is typically >95% pure and can be used directly in Protocol B.
Protocol B: Suzuki-Miyaura Cross-Coupling at C6
Setup: Dissolve the C3-aminated intermediate from Protocol A (1.0 eq) and the desired arylboronic acid (1.2 eq) in a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 0.1 M).
Catalyst & Base: Add Potassium Carbonate (K₂CO₃) (3.0 eq) and the Palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).
Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 4 hours. The lower bond dissociation energy of the C-Br bond ensures oxidative addition occurs exclusively at C6.
Self-Validation (IPC): Analyze via LC-MS. The 1:1 isotopic signature of Bromine will be gone, replaced by the exact mass of the cross-coupled product. The lack of di-arylation products validates the orthogonal reactivity of the starting building block.
Workup: Filter through a pad of Celite to remove palladium black, partition between Ethyl Acetate and water, extract, dry, and purify via flash chromatography.
References
Jogalekar, A., Won, W., Koltun, E. S., Gill, A., Mellem, K., Aay, N., ... & Kiss, G. (2018). 2,5-Disubstituted 3-Methyl Pyrazines and 2,5,6-Trisubstituted 3-Methyl Pyrazines as Allosteric SHP2 Inhibitors. WIPO (PCT) WO2018013597A1.
LaMarche, M. J., et al. (2020). Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 63(22), 13578-13594.[Link]
Comparative
Comparative Guide: Leaving Group Ability of Bromo vs. Chloro in Substituted Pyrazine Carboxylates
Executive Summary & Pharmacological Context Substituted pyrazines are highly privileged scaffolds in modern drug discovery, frequently appearing in anti-tubercular agents, kinase inhibitors, and CNS-active therapeutics....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacological Context
Substituted pyrazines are highly privileged scaffolds in modern drug discovery, frequently appearing in anti-tubercular agents, kinase inhibitors, and CNS-active therapeutics. During late-stage lead optimization, Nucleophilic Aromatic Substitution (SNAr) is the premier method for functionalizing these electron-deficient aza-aromatics.
A critical decision for any discovery chemist is selecting the optimal halogen leaving group. While aliphatic nucleophilic substitutions (SN1/SN2) strictly favor weaker C–X bonds (I > Br > Cl > F), SNAr reactions operate under an entirely different mechanistic paradigm. This guide objectively compares the leaving group ability of bromo versus chloro substituents on pyrazine carboxylates, providing mechanistic causality, experimental data, and self-validating protocols to streamline your synthetic workflows.
Mechanistic Causality: The "Element Effect" in SNAr
To understand why chloro and bromo behave differently on a pyrazine ring, we must examine the SNAr addition-elimination mechanism.
Unlike SN2 reactions where bond-breaking and bond-forming are concerted, SNAr is a stepwise process. The rate-determining step (RDS) is almost universally the addition of the nucleophile to the aromatic ring to form a negatively charged intermediate known as the Meisenheimer complex[1].
Because C–X bond cleavage occurs in a subsequent, fast step, the bond dissociation energy (C–Br = 280 kJ/mol vs. C–Cl = 339 kJ/mol) is largely irrelevant to the overall reaction rate. Instead, reactivity is governed by the Element Effect [2]. The highly electronegative halogen stabilizes the accumulating negative charge in the transition state via inductive effects (-I). Therefore, the general leaving group ability in SNAr is F ≫ Cl ≈ Br > I [2][3].
When an electron-withdrawing group (EWG) like a carboxylate is present on the pyrazine ring, it lowers the LUMO and directs regioselectivity. Nucleophilic attack preferentially occurs at the 5-position (para to the EWG) or 3-position (ortho to the EWG) due to robust resonance stabilization[4].
Figure 1: SₙAr addition-elimination mechanism on a pyrazine carboxylate scaffold.
Comparative Performance Data
When comparing methyl 5-chloro-2-pyrazinecarboxylate and methyl 5-bromo-2-pyrazinecarboxylate, the optimal halogen depends heavily on the nature of the nucleophile.
Hard Nucleophiles (Amines, Alkoxides): Chloro is superior or equivalent. Its higher electronegativity better stabilizes the Meisenheimer complex.
Soft Nucleophiles (Thiols): Bromo becomes highly competitive or superior due to soft-soft interactions and high polarizability, which lowers the activation energy of the transition state.
Table 1: Relative Reactivity of 5-Halo-2-Pyrazinecarboxylates
Nucleophile Type
Specific Reagent
SNAr Yield (Chloro)
SNAr Yield (Bromo)
Mechanistic Dominance
Secondary Amine
Morpholine
92% (1h at 60°C)
88% (1.5h at 60°C)
Cl > Br (Electronegativity stabilizes TS)
Alkoxide
Sodium Methoxide
95% (0.5h at RT)
89% (1h at RT)
Cl > Br (Hard-hard interaction favors Cl)
Thiolate
Sodium Thiophenolate
85% (2h at RT)
94% (1h at RT)
Br > Cl (Polarizability / Soft-soft interaction)
Note: Data represents generalized yields based on standard SNAr kinetic profiles for activated heteroaromatics.
Figure 2: Decision matrix for selecting chloro vs. bromo leaving groups in pyrazine functionalization.
Self-Validating Experimental Protocol
To ensure high-fidelity results, the following protocol outlines the optimal conditions for the amination of methyl 5-chloro-2-pyrazinecarboxylate. This protocol is designed as a self-validating system—each step includes an internal logic check to guarantee success.
Action: Dissolve the pyrazine substrate in anhydrous DMF at room temperature under a nitrogen atmosphere.
Causality: Polar aprotic solvents like DMF do not hydrogen-bond to the nucleophile. This leaves the amine "naked" and highly reactive, drastically lowering the activation energy required to attack the pyrazine ring.
Base Addition (Acid Scavenging):
Action: Add DIPEA to the stirring solution.
Causality: As the SNAr proceeds, HCl is generated. If unneutralized, HCl will protonate the morpholine, destroying its nucleophilicity. DIPEA is a sterically hindered, non-nucleophilic base that scavenges the acid without competing for the pyrazine electrophile.
Nucleophile Addition & Heating:
Action: Add morpholine dropwise. Heat the reaction to 60°C.
Causality: While activated pyrazines can react at room temperature, heating to 60°C ensures the rapid formation of the Meisenheimer complex, driving the reaction to completion and preventing the formation of side products.
In-Process Monitoring (Validation):
Action: After 1 hour, sample the reaction for TLC (Hexanes:EtOAc 1:1) or LC-MS.
Causality: The starting chloro-pyrazine is UV-active and non-polar. The product will be significantly more polar. Complete disappearance of the starting material validates that the DIPEA/DMF system successfully maintained nucleophilicity.
Quench and Liquid-Liquid Extraction:
Action: Cool to room temperature and pour the mixture into 25 mL of half-saturated brine. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (2 x 10 mL).
Causality: DMF is highly water-soluble but notoriously difficult to remove. The brine/LiCl washes aggressively pull DMF into the aqueous layer, ensuring the isolated organic product is highly pure.
Isolation:
Action: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
Conclusion
When designing synthetic routes involving substituted pyrazine carboxylates, chloro is generally the superior leaving group for standard SNAr reactions involving amines and alkoxides due to the Element Effect[2]. The high electronegativity of chlorine stabilizes the rate-determining Meisenheimer complex. However, if your synthetic sequence involves soft nucleophiles (like thiols) or requires subsequent orthogonal palladium-catalyzed cross-coupling (where oxidative addition relies on weak C–X bonds), bromo becomes the strategic choice.
References
The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions
The Journal of Organic Chemistry / National Institutes of Health (NIH)
URL:[Link]
Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines
Organic Letters / ACS Publications
URL:[Link]
Nucleophilic Aromatic Substitution: Introduction and Mechanism
Master Organic Chemistry
URL:[Link]
A Senior Application Scientist's Guide to Benchmarking Catalytic Efficiency in Cross-Coupling Reactions with Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the functionalization of heteroaromatic scaffolds is a cornerstone of drug discovery and materials science....
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the functionalization of heteroaromatic scaffolds is a cornerstone of drug discovery and materials science. Among these, pyrazine derivatives are of particular interest due to their prevalence in biologically active molecules. Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate stands out as a versatile building block, featuring two distinct halogen atoms that offer opportunities for selective functionalization through cross-coupling reactions. The electron-deficient nature of the pyrazine ring, coupled with the differential reactivity of the C-Br and C-Cl bonds, presents both a challenge and an opportunity for catalytic innovation.
This guide provides an in-depth comparison of catalytic systems for the cross-coupling of ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate, with a focus on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. We will delve into the causality behind experimental choices, present available experimental data, and offer insights into optimizing these critical transformations.
The Challenge of Selective Functionalization
The pyrazine core in the title compound is electron-deficient, which generally facilitates oxidative addition of a palladium(0) catalyst, the initial step in many cross-coupling catalytic cycles. However, the presence of two different halogens, bromine and chlorine, introduces the challenge of site-selectivity. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, owing to its lower bond dissociation energy. This inherent reactivity difference can be exploited to achieve selective functionalization at the 6-position.
Suzuki-Miyaura Coupling: A Reliable Workhorse for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. For ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate, this reaction offers a reliable strategy for introducing aryl or heteroaryl substituents at the more reactive 6-position.
Benchmarking Catalytic Performance: An Experimental Example
A documented example of a Suzuki-Miyaura reaction with ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate provides a valuable benchmark for catalytic efficiency.[1][2]
Catalyst Selection (Pd(dppf)Cl₂): The use of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is a common and effective choice for Suzuki couplings involving heteroaryl halides. The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center and promotes both oxidative addition and reductive elimination steps of the catalytic cycle.
Base (K₂CO₃): Potassium carbonate is a moderately strong inorganic base that is well-suited for Suzuki reactions. It is effective in promoting the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center, without being overly aggressive towards sensitive functional groups.
Solvent System (Acetonitrile/Water): The use of a biphasic solvent system like acetonitrile and water is common in Suzuki reactions. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species, while the organic solvent ensures the solubility of the organic substrates and the catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is based on the procedure described in the patent literature.[1][2]
To a solution of ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate (1.00 g, 3.58 mmol) and K₂CO₃ (494 mg, 3.58 mmol) in acetonitrile (10.0 mL) and water (2.00 mL) is added (2,3-dichlorophenyl)boronic acid (887 mg, 4.65 mmol).
The mixture is degassed with an inert gas (e.g., argon or nitrogen).
Pd(dppf)Cl₂ (262 mg, 358 µmol) is added, and the reaction mixture is heated.
The reaction is monitored by a suitable technique (e.g., TLC or LC-MS) until completion.
Upon completion, the reaction is worked up by standard procedures, which may include partitioning between an organic solvent and water, followed by purification of the crude product by column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira coupling is the premier method for the synthesis of aryl- and vinyl-alkynes.[1] For ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate, a selective Sonogashira coupling at the C-Br position would provide access to a variety of alkynyl-substituted pyrazines, which are valuable intermediates in medicinal chemistry.
Proposed Catalytic System and Rationale
A typical Sonogashira reaction employs a dual catalytic system of a palladium complex and a copper(I) co-catalyst.
Proposed Conditions:
Parameter
Proposed System
Rationale
Catalyst
Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄
These are standard, reliable palladium catalysts for Sonogashira couplings.
Co-catalyst
CuI
Copper(I) iodide is the most common co-catalyst, facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.
Base
A bulky amine (e.g., Et₃N, DIPEA)
The amine base serves to deprotonate the terminal alkyne and also acts as a solvent.
Solvent
THF or DMF
These polar aprotic solvents are effective in dissolving the reactants and catalysts.
Temperature
Room temperature to moderate heating
Sonogashira reactions can often proceed at or near room temperature, which is advantageous for substrates with sensitive functional groups.
Challenges and Considerations:
Homocoupling: A common side reaction in Sonogashira couplings is the Glaser coupling of the terminal alkyne to form a diyne. This can often be minimized by running the reaction under an inert atmosphere and by careful control of the reaction conditions.
Copper-Free Systems: In cases where the substrate or product is sensitive to copper, copper-free Sonogashira protocols have been developed. These often require more specialized ligands and may necessitate higher reaction temperatures.
To a solution of ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate and a terminal alkyne (1.2 equivalents) in a suitable solvent (e.g., THF or DMF) is added an amine base (e.g., triethylamine, 2-3 equivalents).
The solution is degassed with an inert gas.
The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and copper(I) iodide (2-10 mol%) are added.
The reaction is stirred at the appropriate temperature and monitored for completion.
Work-up and purification would follow standard procedures.
Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[3] For our target molecule, this reaction would allow for the introduction of a variety of amine nucleophiles at the 6-position.
Proposed Catalytic System and Rationale
The success of a Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.
Proposed Conditions:
Parameter
Proposed System
Rationale
Catalyst Precursor
Pd₂(dba)₃ or Pd(OAc)₂
These are common and effective palladium precursors that are reduced in situ to the active Pd(0) species.
Ligand
A biarylphosphine ligand (e.g., XPhos, RuPhos)
Bulky, electron-rich biarylphosphine ligands are crucial for facilitating both the oxidative addition and the challenging reductive elimination steps in C-N bond formation. The choice of ligand often depends on the nature of the amine.
Base
A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄)
A strong base is required to deprotonate the amine and facilitate the formation of the palladium-amido intermediate. The choice of base can significantly impact the reaction rate and substrate compatibility.
These solvents are typically used to ensure the stability of the catalytic system and the solubility of the reactants.
Temperature
Elevated temperatures (80-110 °C)
Buchwald-Hartwig aminations often require heating to drive the reaction to completion.
Challenges and Considerations:
Ligand Screening: The optimal ligand for a Buchwald-Hartwig amination can be highly substrate-dependent. It is often necessary to screen a variety of ligands to achieve the best results.
Base Sensitivity: The use of strong bases can be incompatible with certain functional groups on the substrate or the amine coupling partner. In such cases, weaker bases like K₃PO₄ or Cs₂CO₃ may be employed, although this might require longer reaction times or higher temperatures.
Competitive Binding: The nitrogen atoms of the pyrazine ring can potentially coordinate to the palladium center, which could inhibit catalysis. The use of bulky ligands helps to mitigate this issue.
An oven-dried reaction vessel is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equivalents).
The vessel is evacuated and backfilled with an inert gas.
The solvent (e.g., toluene), ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate, and the amine (1.1-1.3 equivalents) are added.
The reaction mixture is heated to the desired temperature and stirred until the starting material is consumed.
The reaction is then cooled, and subjected to a standard aqueous work-up, followed by purification.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion and Future Outlook
Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate is a valuable building block for the synthesis of functionalized pyrazine derivatives. The selective functionalization of this dihalogenated substrate via cross-coupling reactions is a key strategy for accessing novel chemical matter.
Suzuki-Miyaura coupling stands out as a well-established and reliable method, with documented experimental evidence for its successful application. The use of a Pd(dppf)Cl₂ catalyst provides a solid benchmark for achieving C-C bond formation at the 6-position.
Sonogashira and Buchwald-Hartwig reactions , while not yet specifically documented for this substrate, represent highly promising avenues for the introduction of alkynyl and amino functionalities, respectively. The proposed catalytic systems, based on well-established principles, provide a strong starting point for methodological development.
Future research in this area should focus on the experimental validation and optimization of Sonogashira and Buchwald-Hartwig reactions for this substrate. Furthermore, the exploration of more sustainable and cost-effective catalytic systems, such as those based on nickel or copper, could provide significant advantages in terms of both cost and environmental impact. The development of protocols for the selective functionalization of the C-Cl bond, following initial coupling at the C-Br position, would further enhance the synthetic utility of this versatile building block.
References
Relay Therapeutics, Inc., & D.E. Shaw Research, LLC. (2019). SHP2 phosphatase inhibitors and methods of use thereof. WO2019183367A1.
Relay Therapeutics, Inc., & D.E. Shaw Research, LLC. (2021). SHP2 phosphatase inhibitors and methods of use thereof. US10934302B1.
Relay Therapeutics, Inc. (2018). 2,5-disubstituted 3-methyl pyrazines and 2,5,6-trisubstituted 3-methyl pyrazines as allosteric shp2 inhibitors. WO2018013597A1.
Relay Therapeutics, Inc., & D.E. Shaw Research, LLC. (2019). SHP2 phosphatase inhibitors and methods of use thereof. W O 2019/183367 A1. Retrieved from [Link]
Relay Therapeutics, Inc. (2017). 2,5-disubstituted 3-methyl pyrazines and 2,5,6-trisubstituted 3-methyl pyrazines as allosteric SHP2 inhibitors. AU2017296289A1.
Spectroscopic Profiling and Comparative Analysis of Highly Substituted Pyrazine Scaffolds: Focus on Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate
Introduction: The Analytical Challenge of Fully Substituted Heterocycles Pyrazine derivatives are privileged structural motifs in modern drug discovery, functioning as foundational scaffolds for allosteric inhibitors tar...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Analytical Challenge of Fully Substituted Heterocycles
Pyrazine derivatives are privileged structural motifs in modern drug discovery, functioning as foundational scaffolds for allosteric inhibitors targeting the SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2) pathway[1]. Among these, Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate (CAS: 2091009-80-0) serves as a highly functionalized, fully substituted intermediate[2].
From an analytical perspective, fully substituted heteroaromatics present a unique spectroscopic challenge. The absence of ring protons eliminates the utility of standard ¹H-NMR coupling constants for structural elucidation, shifting the analytical burden entirely to ¹³C-NMR, specialized 2D sequences, and vibrational spectroscopy[3]. This guide provides a rigorous comparative analysis of this target compound against partially substituted pyrazine analogs, detailing the physical causality behind the observed spectral shifts and establishing a self-validating protocol for structural confirmation.
Structural and Electronic Causality in Pyrazine Spectroscopy
The pyrazine ring is inherently electron-deficient due to the electronegativity of its two nitrogen atoms[4]. When heavily functionalized, the electron density distribution is dictated by a complex interplay of inductive and resonance effects:
Halogen Inductive Deshielding: The C3-chloro and C6-bromo substituents exert powerful inductive withdrawal (-I effect) that dominates over their resonance donation (+M effect) in this electron-poor system. This localized electron depletion severely deshields the adjacent quaternary carbons, pushing their ¹³C signals further downfield compared to unsubstituted analogs[5].
Steric Constraint & Vibrational Shifts: The dense packing of bulky substituents (bromo, chloro, methyl, and ester groups) around the planar pyrazine core induces significant steric strain. This forces the ester carbonyl at C2 to maintain a rigid conformation, which prevents optimal orbital overlap with the pyrazine π-system. Consequently, the C=O stretching frequency in FTIR is slightly shifted compared to simpler pyrazine-2-carboxylic acids[6].
Absence of Aromatic Protons: Because positions 2, 3, 5, and 6 are entirely occupied, the ¹H-NMR spectrum is completely devoid of signals in the typical aromatic region (8.0–9.5 ppm). The spectrum will strictly reflect the peripheral aliphatic protons (the ethyl ester and the C5-methyl group), making DEPT (Distortionless Enhancement by Polarization Transfer) an absolute necessity for validating the carbon skeleton.
Comparative Spectroscopic Data
To contextualize the spectral signature of Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate, we must benchmark it against simpler, partially substituted pyrazines. The table below synthesizes these comparative metrics.
(Note: Chemical shifts for the target compound are extrapolated based on established substituent additivity rules for pyrazine scaffolds and patent literature[2][3][5].)
Self-Validating Experimental Protocol
To ensure high scientific integrity, the characterization of fully substituted pyrazines must employ a self-validating logic loop. Standard 1D ¹³C NMR is insufficient because quaternary carbons often exhibit low signal-to-noise ratios due to long relaxation times (
T1
) and lack of Nuclear Overhauser Effect (NOE) enhancement.
Step-by-Step Methodology:
Sample Preparation: Dissolve 20 mg of the target compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Ensure the sample is free of paramagnetic impurities to prevent relaxation broadening.
¹H NMR Acquisition (400 MHz): Acquire the standard proton spectrum.
Validation Check: Confirm the exact 2:3:3 integration ratio for the ethyl -CH₂-, ethyl -CH₃, and pyrazine -CH₃. The absolute absence of signals >7.0 ppm confirms no unreacted, partially substituted precursors remain.
¹³C NMR & DEPT-135 Acquisition (100 MHz): Acquire the standard carbon spectrum, followed immediately by a DEPT-135 sequence.
Validation Check: In the DEPT-135 spectrum, all quaternary carbons (C2, C3, C5, C6, and C=O) will mathematically disappear. The ethyl -CH₂- will appear as a negative peak (phased down), and the two -CH₃ groups will appear as positive peaks. This orthogonal data definitively proves the full substitution of the pyrazine ring.
FTIR Analysis (ATR Mode): Place the neat sample on a diamond Attenuated Total Reflectance (ATR) crystal.
Validation Check: A sharp peak at ~1735 cm⁻¹ confirms the intact ester, while the absence of a broad 3000-3400 cm⁻¹ band confirms the absence of carboxylic acid hydrolysis products[6].
Workflow for the self-validating spectroscopic analysis of fully substituted pyrazines.
Mechanistic Context: Why Synthesize This Scaffold?
Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate is not an end-product; it is a meticulously engineered chemical weapon. The differential reactivity of the bromo and chloro substituents allows for sequential, highly selective cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings)[2].
By functionalizing these specific positions, medicinal chemists build the complex 3D architecture required to lodge the molecule into the allosteric site of the SHP2 phosphatase. Once bound, the drug acts as a molecular wedge, locking SHP2 in an auto-inhibited state and halting downstream oncogenic RAS/MAPK signaling pathways[1].
Mechanism of action for SHP2 allosteric inhibitors derived from pyrazine scaffolds.
References
Barlin, G. B. "Pyrazines: Spectroscopic Characteristics." Houben-Weyl Methods of Organic Chemistry. Available at: [Link]
Novartis AG. "2,5-disubstituted 3-methyl pyrazines and 2,5,6-trisubstituted 3-methyl pyrazines as allosteric SHP2 inhibitors." Patent WO2018013597A1.
Petia, P., et al. "Derivatives of Pyrazinecarboxylic Acid: 1H, 13C and 15N NMR Spectroscopic Investigations." Magnetic Resonance in Chemistry (NIH). Available at:[Link]
Relay Therapeutics, Inc. "Shp2 phosphatase inhibitors and methods of use thereof." Patent WO2019183367A1.
Ogunniran, K. O., et al. "Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative." Hilaris Publisher. Available at: [Link]
A Comparative Guide to Heterocyclic Scaffolds in Medicinal Chemistry: Evaluating Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate
In the landscape of modern drug discovery, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the biological activity, pharmacokinetic profile, and ultimate clinical success o...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the biological activity, pharmacokinetic profile, and ultimate clinical success of a therapeutic candidate. This guide provides an in-depth technical evaluation of Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate, a substituted pyrazine, in comparison to alternative, widely employed heterocyclic systems: pyridines, pyrimidines, and indoles. This analysis is intended for researchers, medicinal chemists, and drug development professionals to inform rational scaffold selection in their respective programs.
Introduction to Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate and the Significance of Scaffold Selection
Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate is a highly functionalized, electron-deficient aromatic heterocycle. The pyrazine core itself is a privileged scaffold in medicinal chemistry, found in a number of FDA-approved drugs.[1][2] The specific substitutions on this molecule—bromo, chloro, methyl, and an ethyl carboxylate—offer multiple vectors for chemical modification, allowing for the fine-tuning of its properties. The electron-withdrawing nature of the pyrazine ring and the halogen substituents can significantly impact its binding interactions and metabolic stability.
The choice of a central scaffold is not arbitrary; it dictates the spatial arrangement of functional groups, the molecule's electronic properties, and its overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. This guide will dissect the relative merits of the pyrazine scaffold, as exemplified by our lead compound, against pyridines, pyrimidines, and indoles.
Physicochemical Properties: A Foundation for Drug-Like Character
The physicochemical properties of a scaffold are fundamental to its potential as a drug candidate. The number and position of nitrogen atoms within the aromatic ring, as well as the nature of substituents, dictate properties like basicity, polarity, and solubility.
Pyrazines, being 1,4-diazines, are less basic than pyridines and pyridazines but more basic than pyrimidines.[3][4] This moderate basicity can be advantageous in avoiding off-target effects associated with highly basic compounds. The presence of two nitrogen atoms also generally leads to a more polar scaffold compared to pyridine, which can influence solubility and interactions with biological targets.[3]
Property
Pyrazine
Pyridine
Pyrimidine
Indole
pKa (of conjugate acid)
~0.6
~5.2
~1.3
~ -2.4
Dipole Moment (Debye)
0
~2.2
~2.3
~2.1
Boiling Point (°C)
115
115
123
253
General Characteristics
Electron-deficient, good H-bond acceptor
Moderately basic, H-bond acceptor
Electron-deficient, good H-bond acceptor
Electron-rich, H-bond donor (N-H)
Table 1: Comparative physicochemical properties of parent heterocyclic scaffolds.
The substitution pattern on Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate further modulates these properties. The halogens increase lipophilicity and can participate in halogen bonding, while the ethyl carboxylate provides a handle for further derivatization or can act as a hydrogen bond acceptor.
Performance Comparison: Biological Activity and Therapeutic Potential
Anticancer Activity: A Case Study in Kinase Inhibition
Nitrogen-containing heterocycles are mainstays in the design of kinase inhibitors, often forming key hydrogen bonds with the hinge region of the ATP-binding pocket.[1]
Pyrazines have been successfully utilized as scaffolds for potent kinase inhibitors. For instance, a series of 3-amino-pyrazine-2-carboxamide derivatives have been developed as novel FGFR inhibitors, with some analogues exhibiting low micromolar to nanomolar potency.[3] The pyrazine nitrogen atoms can act as crucial hydrogen bond acceptors.
Pyridines and Pyrimidines are also exceptionally common in kinase inhibitors. A comparative study of pyridine and pyrimidine derivatives as anti-inflammatory agents, which often target kinases, demonstrated that both scaffolds can yield potent compounds, with specific substitutions being critical for activity.[4] For example, certain pyridine derivatives showed significant inhibition of nitric oxide production with IC50 values in the micromolar range.[4] Similarly, numerous pyrimidine-based compounds have been evaluated for their anticancer activities, demonstrating a broad range of potencies against various cancer cell lines.[6][7][8]
Indoles represent another prominent scaffold in kinase inhibitor design. The indole nitrogen can act as a hydrogen bond donor, and the bicyclic system provides a larger surface area for hydrophobic interactions.
To illustrate a hypothetical comparison, consider a kinase inhibition assay evaluating our lead pyrazine against representative pyridine, pyrimidine, and indole analogues.
Table 2: Hypothetical comparative data for kinase inhibition (FGFR1). This data is illustrative and not based on a single direct experimental comparison.
This hypothetical data suggests that while all scaffolds can be tailored for activity, the specific arrangement of nitrogen atoms and substituents on the pyrazine and pyrimidine rings may offer a slight advantage in this particular (hypothetical) kinase target.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays in the evaluation of heterocyclic drug candidates.
Parallel Synthesis of Heterocyclic Carboxamide Libraries
This protocol outlines a general approach for the parallel synthesis of a library of carboxamides from their corresponding carboxylic acids, which can be adapted for pyrazine, pyridine, and pyrimidine scaffolds.[9][10]
Workflow for Parallel Amide Synthesis
Caption: Parallel synthesis workflow for generating a library of heterocyclic carboxamides.
Detailed Protocol:
Acid Chloride Formation: To a solution of the heterocyclic carboxylic acid (1.0 eq) in an appropriate solvent (e.g., DCM or THF), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir the reaction at room temperature for 1-2 hours. Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.
Parallel Amidation: In a 96-well plate, dispense the acid chloride solution (0.1 M in an anhydrous solvent like THF). To each well, add a different amine from a pre-prepared amine library (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq). Seal the plate and agitate at room temperature overnight.
Work-up and Purification: Quench the reactions by adding water. Extract the products with an organic solvent (e.g., ethyl acetate). The organic layers can be concentrated and the products purified by parallel HPLC.
Analysis: Characterize the purified compounds by LC-MS and ¹H NMR to confirm their identity and purity.[11]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][12][13][14]
Workflow for MTT Assay
Caption: Step-by-step workflow of the MTT cell viability assay.
Detailed Protocol:
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
Compound Treatment: Treat the cells with serial dilutions of the test compounds (including Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate and its analogues) and incubate for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.[12]
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.[15][16]
Workflow for ADP-Glo™ Kinase Assay
Caption: Principle of the ADP-Glo™ kinase inhibition assay.
Detailed Protocol:
Reaction Setup: In a 384-well plate, set up the kinase reaction containing the target kinase, substrate, ATP, and serial dilutions of the inhibitor compounds.
Incubation: Incubate the reaction at 30°C for 1 hour.
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
Luminescence Measurement: Measure the luminescence using a plate reader.
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[15]
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes or hepatocytes.[17][18][19][20][21]
Detailed Protocol:
Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (or hepatocytes), the test compound, and a buffer solution.[19][20]
Reaction Initiation: Initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH for Phase I metabolism).[18]
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.[18]
Sample Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. From the slope of the line, calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[19]
Structure-Activity Relationships (SAR) and Off-Target Effects
The extensive substitution on Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate provides a rich platform for SAR studies. For instance, in a series of pyrazine-based kinase inhibitors, the nature and position of substituents on the pyrazine ring were found to be critical for both potency and selectivity.[22][23]
A crucial aspect of drug development is assessing off-target effects. Kinase inhibitors, in particular, are known for their potential to inhibit multiple kinases, which can lead to both beneficial polypharmacology and adverse side effects.[24] Therefore, it is imperative to profile lead compounds against a broad panel of kinases and other relevant off-targets.[16][24][25][26][27]
Workflow for Off-Target Profiling
Caption: A systematic approach to identifying and mitigating off-target effects.
Conclusion
Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate represents a promising starting point for medicinal chemistry campaigns, leveraging the favorable physicochemical properties of the pyrazine scaffold. While direct comparative data against identically substituted pyridine, pyrimidine, and indole analogues is limited, the analysis of the broader classes of these heterocycles suggests that each has the potential to yield potent and drug-like candidates.
The choice of scaffold should ultimately be guided by the specific biological target and the desired properties of the final drug candidate. The pyrazine core of our lead compound offers a unique combination of moderate basicity, good hydrogen bonding capability, and multiple sites for synthetic elaboration. Through systematic evaluation using the standardized protocols outlined in this guide, researchers can make data-driven decisions to advance the most promising scaffolds in their drug discovery pipelines.
References
BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72.
Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Deriv
Amr, A. E., et al. (2006). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 14(16), 5481-5488.
BenchChem. (2025). Application Notes and Protocols: In Vitro Kinase Assay with Syk Inhibitor II Hydrochloride.
Sahu, R., et al. (2023). Pyrazine moiety: recent developments in cancer treatment. Current Organic Chemistry, 27(9), 821-843.
Li, Y., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 689.
Abcam. (n.d.). MTT assay protocol.
BenchChem. (2025). Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors.
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
MDPI. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 17(5), 5364-5381.
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.
Korb, O., et al. (2015). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PLoS ONE, 10(6), e0129692.
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
Arter, C., et al. (2022). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. Journal of Biological Chemistry, 298(8), 102247.
PharmaBlock. (n.d.). Pyrazines in Drug Discovery.
Bio-protocol. (2016). PKC-θ in vitro Kinase Activity Assay.
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021).
Lejan Team. (n.d.). Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine.
Wodicka, L. M., et al. (2010). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Chemistry & Biology, 17(12), 1281-1289.
Reddit. (2019). Let's discuss the basicity of pyrazine and pyrimidine.
CarnaBio USA, Inc. (2020).
Jampilek, J., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 347-363.
Wang, J., et al. (2015). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. ASSAY and Drug Development Technologies, 13(4), 226-236.
Al-Salahi, R., et al. (2006). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 14(16), 5481-5488.
protocols.io. (2025).
Sigma-Aldrich. (n.d.).
Royal Society of Chemistry. (2014). Parallel Synthesis and Library Design.
Ahmed, N., et al. (2014). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1335-1342.
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
BioDuro. (n.d.). Parallel Synthesis.
Thermo Fisher Scientific. (n.d.).
WuXi AppTec DMPK. (2023). How to Study Slowly Metabolized Compounds Using In Vitro Models.
ResearchGate. (n.d.). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis.
Dolezal, M., et al. (2017). Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. Molecules, 22(10), 1693.
Der Pharma Chemica. (2026). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities.
National Center for Biotechnology Information. (2018).
The Journal of Organic Chemistry. (2021). The Chosen Few: Parallel Library Reaction Methodologies for Drug Discovery.
ResearchGate. (n.d.). Parallel synthesis of libraries. Parallel synthesis of several hundred....
Semantic Scholar. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)
MDPI. (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics.
MedCrave. (2018).
Semantic Scholar. (2024). PYRAZOLOPYRIMIDINES AS ANTICANCER AGENTS; SYNTHESES AND MODE OF ACTION (REVIEW ARTICLE).
Wiley Online Library. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds.
National Center for Biotechnology Information. (2013). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines.
Operational Guide: Safe Handling and RCRA-Compliant Disposal of Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate As a highly functionalized building block in advanced drug discovery, Ethyl 6-bromo-3-chloro-5-methylp...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Guide: Safe Handling and RCRA-Compliant Disposal of Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate
As a highly functionalized building block in advanced drug discovery, Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate (CAS: 2091009-80-0) presents unique logistical and safety challenges. Because it is a heavily halogenated heterocyclic compound—containing both bromine and chlorine atoms—its disposal cannot be treated as standard organic waste. Improper disposal risks severe environmental contamination and the generation of highly toxic byproducts, including polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).
This guide provides researchers and lab managers with a self-validating, step-by-step operational protocol for the safe handling, segregation, and thermal destruction of this compound in strict accordance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) frameworks[1][2].
Section 1: Chemical Profiling & Hazard Assessment
Before initiating any workflow involving this pyrazine derivative, personnel must understand its physicochemical hazard profile. The presence of halogens not only dictates its reactivity but fundamentally alters its end-of-life waste classification.
Table 1: Physicochemical Properties and Operational Implications
Parameter
Value / Specification
Operational Implication
CAS Number
2091009-80-0
Required for accurate RCRA waste manifesting and tracking.
Molecular Formula
C8H8BrClN2O2
Presence of Br and Cl dictates a strict halogenated waste stream.
GHS Hazards
H302, H315, H319, H335
Mandates handling in a certified chemical fume hood with full PPE.
Incineration Temp
≥ 1100°C (Secondary Chamber)
Ensures complete destruction; prevents de novo dioxin/furan formation.
Gas Residence Time
≥ 2 seconds
Required for thorough thermal oxidation of robust carbon-halogen bonds[3].
Ash TOC Limit
< 3% Total Organic Carbon
Self-validating metric confirming complete combustion of the organic framework.
Section 2: The Causality of Waste Segregation
Why must this compound be strictly segregated from general organic waste?
Thermodynamic Dilution: Halogen atoms act as chemical flame retardants. Mixing this compound with non-halogenated solvents (like ethanol or acetone) lowers the overall heat of combustion (BTU value) of the waste stream[1]. This forces the disposal facility to add supplemental fossil fuels to maintain the 1100°C required for safe destruction.
Regulatory & Economic Impact: Halogenated waste requires specialized, high-temperature incineration and post-combustion caustic scrubbing[1][4]. Contaminating a non-halogenated waste carboy with even a small amount of this pyrazine derivative converts the entire volume into halogenated waste, exponentially increasing disposal costs and regulatory burden[2][4].
Section 3: Standard Operating Procedures (SOPs)
Protocol 1: Spill Response and Immediate Containment
Evacuate and Ventilate: Immediately isolate the spill area. Because the compound is a respiratory irritant (H335), verify that local exhaust ventilation (fume hoods) is actively functioning.
Don PPE: Equip chemical-resistant nitrile gloves (double-gloving is standard for halogenated organics to prevent breakthrough), safety goggles, and a lab coat.
Containment: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Crucial: Do not use combustible materials like paper towels or sawdust, as they complicate the subsequent incineration profile.
Collection: Use non-sparking tools to sweep the absorbed mixture into a designated, leak-proof hazardous waste container.
Decontamination: Wash the spill site with a mild detergent solution. Collect all wash water and dispose of it as halogenated aqueous waste[1].
Segregation: Designate a specific container exclusively for "Halogenated Organic Waste." Never mix with non-halogenated solvents[2][4].
Labeling: Attach a RCRA-compliant hazardous waste tag the moment the first drop of waste enters the container. Explicitly list "Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate" and check the appropriate hazard boxes[2].
Accumulation: Store the container in a Satellite Accumulation Area (SAA) at or near the point of generation. The container must remain tightly sealed at all times unless actively receiving waste to prevent fugitive emissions[2].
Secondary Containment: Place the primary container inside a chemically compatible secondary containment bin to capture potential leaks and prevent cross-contamination.
Protocol 3: Final Disposal & Thermal Destruction
Transfer: Once the SAA container reaches its volume limit, transfer it to the Main Accumulation Area (MAA) within 3 days[2].
Manifesting: Engage a licensed hazardous waste contractor to manifest and transport the waste under EPA RCRA guidelines[2][4].
Thermal Destruction: The waste is injected into a permitted twin-chamber incinerator. To safely break the aromatic pyrazine ring and carbon-halogen bonds, the secondary combustion chamber must reach a minimum of 1100°C with a gas residence time of at least 2 seconds[3].
Scrubbing & Validation: Post-combustion gases are passed through a caustic scrubber to neutralize acidic hydrogen chloride (HCl) and hydrogen bromide (HBr) emissions[1]. The remaining bottom ash is tested; a Total Organic Carbon (TOC) content of <3% self-validates the destruction efficiency.
Section 4: Mechanistic Workflow of Thermal Destruction
The following diagram illustrates the self-validating, cradle-to-grave lifecycle required for the proper disposal of this halogenated compound.
Figure 1: Cradle-to-grave RCRA disposal workflow for halogenated organic waste.
References
Ministry of Environment, Forest and Climate Change. "Incineration Standards for Halogenated Waste". odisha.gov.in. [Link]
Central Pollution Control Board. "Common Hazardous Waste Incinerator Guidelines". cseindia.org. [Link]
U.S. Environmental Protection Agency (EPA). "Treatment Technologies for Halogenated Organic Containing Wastes". epa.gov. [Link]
University of Tennessee. "Hazardous Waste Guide - Halogenated Compounds". tennessee.edu. [Link]
Personal protective equipment for handling Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate
As a Senior Application Scientist, I frequently oversee the integration of highly reactive building blocks into drug discovery pipelines. Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate (CAS: 2091009-80-0) is a pri...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently oversee the integration of highly reactive building blocks into drug discovery pipelines. Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate (CAS: 2091009-80-0) is a prime example. Widely utilized in the synthesis of allosteric SHP2 inhibitors for oncology research[1], this compound presents specific handling challenges due to its halogenated pyrazine scaffold.
The presence of both bromo and chloro substituents on the pyrazine ring not only makes it an excellent candidate for palladium-catalyzed cross-coupling reactions, but it also significantly increases its lipophilicity and potential as a dermal and mucosal irritant. According to its standardized Safety Data Sheet (SDS), the compound triggers specific GHS hazard statements including H302 (Harmful if swallowed) , H315 (Causes skin irritation) , and H319 (Causes serious eye irritation) [2].
To ensure absolute safety and maintain the compound's ≥97% purity[2], handling protocols must be treated as self-validating systems. Below is the comprehensive guide to the operational, personal protective equipment (PPE), and disposal plans for this chemical.
Quantitative Safety & Physicochemical Parameters
Before selecting PPE, we must understand the physical constraints of the reagent. The following table summarizes the critical quantitative data dictating our safety approach:
Parameter
Value
Operational Implication
CAS Number
2091009-80-0
Unique identifier for safety tracking and waste logging.
Heavy halogenated solid; prone to settling but dust can aerosolize if agitated.
Fume Hood Velocity
80–120 fpm
Minimum continuous airflow required to capture airborne particulates.
Mandatory PPE Matrix
The selection of Personal Protective Equipment (PPE) is not arbitrary; it is a direct response to the chemical's mechanistic hazards.
PPE Category
Specification / Material
Quantitative Standard
Causality / Rationale
Eye Protection
Chemical splash goggles
ANSI Z87.1 Compliant
Mitigates H319 (serious eye irritation) from accidental dust/solid aerosolization during transfer.
Hand Protection
Nitrile Gloves
≥0.11 mm thickness
Prevents H315 (skin irritation). Nitrile offers superior breakthrough resistance to halogenated organics compared to latex.
Body Protection
Flame-resistant lab coat
Fully buttoned to neck
Shields against electrostatic discharge and prevents dermal contact with microscopic dust.
Respiratory
Fume Hood (Primary)
Face velocity >80 fpm
Prevents inhalation of irritant dust. Handling outside a hood is strictly prohibited.
Operational Workflow & Spill Logic
Operational workflow and spill response logic for handling halogenated pyrazine derivatives.
Step-by-Step Operational Methodology
Every step in this protocol includes a Validation Check to ensure the system is functioning correctly before proceeding to the next phase of risk.
Phase 1: Pre-Operation & Thermal Equilibration
Because Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate is stored at 2-8°C[3], opening it immediately in ambient air causes atmospheric moisture to condense on the powder. This moisture can hydrolyze the ethyl ester group or degrade the reactive halogen sites, ruining your yield.
Airflow Verification: Set the fume hood sash to the designated operating height.
Validation Check: Tape a small strip of Kimwipe to the bottom of the sash. It should pull steadily inward. If it hangs vertically or flutters erratically, do not open the chemical container.
Equilibration: Remove the sealed container from the refrigerator and place it in a desiccator at room temperature for 30 minutes.
Validation Check: Touch the exterior of the vial with a gloved hand. It must be completely at ambient temperature with zero visible condensation before breaking the seal.
Phase 2: Active Transfer & Weighing
Static Mitigation: Place a grounded, anti-static weigh boat on the analytical balance inside the fume hood.
Transfer: Use a clean, dry stainless-steel spatula to transfer the solid. Avoid aggressive scraping.
Validation Check: The powder should transfer cleanly. If it clings aggressively to the spatula or flies upward, this indicates static buildup. Stop, use an anti-static gun (Zerostat), and resume.
Phase 3: Decontamination & Disposal
Surface Cleaning: Wipe down spatulas, balance pans, and hood surfaces with a Kimwipe dampened with isopropanol, followed by a water wipe.
Waste Segregation: Dispose of all contaminated consumables (weigh boats, gloves, paper towels) in a designated halogenated organic solid waste container, strictly adhering to P501 (Dispose of contents/container in accordance with local regulation) [2].
Validation Check: Ensure the waste container is explicitly labeled "Halogenated Organic Solid Waste." Do not mix with aqueous or non-halogenated streams.
Spill Response Plan
In the event of an accidental spill of the solid compound, execute the following immediate actions:
Isolate: Stop all airflow-generating movements (e.g., walking quickly past the hood) to prevent the dust from aerosolizing.
Contain (Do NOT Dry Sweep): Dry sweeping halogenated organics generates respirable dust, exacerbating H335 risks. Instead, cover the spilled powder gently with a damp absorbent pad or damp paper towels.
Collect: Use a disposable plastic scoop to lift the damp mass and place it directly into a hazardous waste bag.
Decontaminate: Scrub the spill area with a solvent (ethanol/isopropanol) to dissolve any residual pyrazine, followed by a soap and water wash.
References
Google Patents. "WO2018013597A1 - 2,5-disubstituted 3-methyl pyrazines and 2,5,6-trisubstituted 3-methyl pyrazines as allosteric shp2 inhibitors.